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  • Product: (TYR43)-PTH (43-68) (HUMAN)
  • CAS: 92952-95-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (TYR43)-PTH (43-68) (HUMAN): A C-Terminal Fragment for Probing Novel Parathyroid Hormone Signaling

This guide provides a comprehensive technical overview of the synthetic human parathyroid hormone (PTH) fragment, (TYR43)-PTH (43-68). Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthetic human parathyroid hormone (PTH) fragment, (TYR43)-PTH (43-68). Designed for researchers, scientists, and drug development professionals, this document delves into the peptide's fundamental properties, its biological significance as a tool for investigating C-terminal PTH signaling, and detailed protocols for its application in a research setting.

Executive Summary: Beyond the N-Terminus

For decades, research on parathyroid hormone has overwhelmingly focused on the N-terminal (1-34) region, which exerts the canonical effects on calcium and phosphate homeostasis through the well-characterized Type 1 PTH Receptor (PTH1R).[1][2] However, the full-length PTH(1-84) molecule is extensively metabolized, leading to a preponderance of circulating C-terminal fragments.[1][3] Initially dismissed as inactive byproducts, these C-terminal fragments are now understood to possess distinct biological activities, often opposing the actions of N-terminal PTH.[1][4] They interact with a putative, distinct C-terminal PTH receptor (CPTHR), opening a new frontier in mineral and bone metabolism research.[2][4]

The (TYR43)-PTH (43-68) peptide is a critical tool designed to explore this novel signaling axis. This guide will illuminate the rationale behind its specific design, its molecular characteristics, and its practical application in the laboratory.

Peptide Core Specifications

A precise understanding of the peptide's molecular identity is foundational for any rigorous scientific investigation. The key specifications for (TYR43)-PTH (43-68) (HUMAN) are summarized below.

PropertyValueSource(s)
Amino Acid Sequence Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly[1][5][6]
One-Letter Code YRDAGSQRPRKKEDNVLVESHEKSLG[6]
Molecular Weight ~2999.32 g/mol [1][5]
Molecular Formula C₁₂₆H₂₀₈N₄₂O₄₃[1][5]
CAS Number 92952-95-9[6]

Note: The native human PTH sequence contains Phenylalanine (Phe) at position 43. The substitution with Tyrosine (Tyr) in this synthetic peptide is a deliberate modification for experimental purposes, as detailed in Section 3.2.

Scientific Rationale and Biological Context

The design of (TYR43)-PTH (43-68) is not arbitrary. It is a product of specific needs within the field of PTH research, grounded in decades of evolving understanding of the hormone's complex physiology.

The Emerging Role of C-Terminal PTH Fragments

The classical understanding of PTH action involves the N-terminal fragment binding to the PTH1R, a G-protein coupled receptor, primarily stimulating cAMP/PKA and PLC/PKC pathways in bone and kidney to regulate calcium and phosphate levels.[7][8] However, C-terminal fragments like PTH(7-84) do not bind to the PTH1R but have been shown to antagonize the effects of full-length PTH.[1][3]

In vivo and in vitro studies have demonstrated that synthetic C-terminal fragments can:

  • Decrease serum calcium concentration.[1]

  • Inhibit bone resorption.[4]

  • Promote apoptosis in osteocytes.[4]

These effects strongly suggest the existence of a unique C-terminal PTH receptor (CPTHR), which is highly expressed in bone cells, particularly osteocytes.[2][6] The PTH (43-68) sequence lies within the larger C-terminal domain and is a region of interest for defining the minimal sequence required for CPTHR binding and activation.

The Critical Tyrosine Substitution at Position 43

The substitution of the native Phenylalanine with a Tyrosine at position 43 is a key functional modification. The phenolic ring of tyrosine provides a site for electrophilic substitution, making it the primary target for radioiodination, most commonly with Iodine-125 (¹²⁵I).[9][10]

This modification is a well-established technique to produce a high-specific-activity radioligand.[9] The resulting ¹²⁵I-(Tyr43)-PTH (43-68) can then be used in highly sensitive quantitative assays to:

  • Characterize the binding affinity (Kd) and density (Bmax) of the CPTHR on target cells and tissues.

  • Perform competitive binding experiments to screen for novel agonists or antagonists of the CPTHR.

  • Aid in the purification and isolation of the CPTHR protein.[6]

The diagram below illustrates the rationale for this experimental design.

Rationale cluster_0 Biological Problem cluster_1 Experimental Strategy cluster_2 Scientific Outcome Problem C-terminal PTH fragments have biological effects, but their receptor (CPTHR) is uncharacterized. Design Design a specific, high-affinity ligand for the CPTHR. Problem->Design Modify Incorporate a site for radiolabeling to enable sensitive detection. Design->Modify Synthesize Synthesize (TYR43)-PTH (43-68) with Tyr substitution. Modify->Synthesize Radiolabel Radioiodinate with ¹²⁵I. Synthesize->Radiolabel Assay Use ¹²⁵I-(Tyr43)-PTH (43-68) in a radioligand binding assay. Radiolabel->Assay Outcome Characterize CPTHR binding properties (Kd, Bmax) and discover new modulators. Assay->Outcome

Caption: Experimental design rationale for (TYR43)-PTH (43-68).

Methodologies and Experimental Protocols

This section provides validated, step-by-step protocols relevant to the synthesis, purification, and application of (TYR43)-PTH (43-68). These protocols are designed to be self-validating systems, ensuring reproducibility and scientific rigor.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (TYR43)-PTH (43-68) is achieved using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology.

Principle: The peptide is assembled step-by-step from the C-terminus to the N-terminus while anchored to an insoluble polymer resin. The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is then "coupled" to the newly exposed amine.

Workflow Diagram:

SPPS_Workflow start Start with Fmoc-Gly-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator e.g., HBTU, DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for all 25 Amino Acids wash2->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection After last cycle cleavage Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation end Crude Peptide precipitation->end

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (3 eq.), an activator like HBTU (2.9 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature.

    • Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. A negative result (yellow beads) is required before proceeding.

  • Washing: Wash the resin with DMF (3 times).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, finishing with Tyr(tBu) at position 43.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and incubate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.

  • Precipitation and Collection: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude synthetic peptides contain deletion sequences and other impurities that must be removed. RP-HPLC is the gold standard for peptide purification based on hydrophobicity.

Principle: The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a high-aqueous mobile phase. A gradient of increasing organic solvent (acetonitrile) is applied, causing peptides to elute based on their hydrophobicity, with more hydrophobic peptides eluting later.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA).

  • System Setup:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: UV detector set to 214 nm and 280 nm.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the dissolved crude peptide.

    • Apply a linear gradient, for example, from 5% B to 65% B over 60 minutes.

    • Causality: The shallow gradient is crucial for resolving peptides with similar hydrophobicities, which is common in synthetic peptide mixtures.

  • Fraction Collection: Collect fractions corresponding to the major peak observed on the chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is typically required). Pool the pure fractions.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain a stable, purified peptide powder.

Quality Control: Mass Spectrometry

Confirming the molecular identity of the final product is a non-negotiable step for scientific integrity.

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, techniques like MALDI-TOF or ESI-MS can provide a highly accurate molecular weight that can be compared against the theoretical calculated weight.

Detailed Protocol:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis (Example with ESI-MS):

    • Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap analyzer).

    • Acquire the mass spectrum. The ESI process typically generates multiple charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Data Interpretation: Deconvolute the resulting m/z spectrum to determine the parent mass (M) of the peptide.

  • Validation: Compare the observed mass with the calculated theoretical mass. A match within a narrow tolerance (e.g., <5 ppm for high-resolution MS) confirms the identity of the synthesized (TYR43)-PTH (43-68) peptide.

Application: Radioligand Binding Assay

This protocol outlines the use of ¹²⁵I-(Tyr43)-PTH (43-68) to characterize the CPTHR in a cell membrane preparation.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line suspected to express the CPTHR (e.g., osteocyte-like MLO-Y4 cells). Homogenize cells in a cold buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, binding buffer, and a known concentration of ¹²⁵I-(Tyr43)-PTH (43-68) to wells.

    • Non-specific Binding: Add cell membranes, binding buffer, ¹²⁵I-(Tyr43)-PTH (43-68), and a large excess (e.g., 1 µM) of unlabeled (Tyr43)-PTH (43-68). Causality: The excess unlabeled peptide will occupy all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter or tube.

    • Competitive Binding: For determining the affinity of a test compound, add cell membranes, ¹²⁵I-(Tyr43)-PTH (43-68), and serial dilutions of the unlabeled test compound.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filter discs into scintillation vials or a compatible plate and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • For competitive binding, plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Conclusion and Future Directions

The (TYR43)-PTH (43-68) peptide is a purpose-built chemical tool essential for the investigation of non-canonical PTH signaling. Its design, leveraging a C-terminal fragment backbone with a tyrosine substitution for radiolabeling, enables precise and sensitive characterization of the C-terminal PTH receptor. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and application of this peptide, ensuring the generation of high-quality, reproducible data.

Future research utilizing this peptide will be pivotal in fully elucidating the molecular identity of the CPTHR, mapping its downstream signaling pathways, and understanding its physiological role in bone and mineral metabolism, particularly in disease states like chronic kidney disease where C-terminal fragments accumulate.

References

  • Advanced ChemTech. "[Tyr43] PTH (43-68) (human)". Advanced ChemTech Website. [Link]

  • QYAOBIO. "Parathyroid Hormone Peptide". QYAOBIO Website. [Link]

  • D'Amour, P., Brossard, J. H., & Rousseau, L. (2011). "Carboxyl-terminal parathyroid hormone fragments: biologic effects". Journal of nephrology, 24 Suppl 18, S22–S27. [Link]

  • Divieti, P., Geller, A. I., & Suliman, G. (2005). "Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity". Endocrinology, 146(4), 1863–1870. [Link]

  • Gao, P., & D'Amour, P. (2019). "Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder". International journal of molecular sciences, 20(1), 183. [Link]

  • D'Amour, P. (2005). "Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology". Current opinion in nephrology and hypertension, 14(4), 337–342. [Link]

  • Divieti, P., & Geller, A. I. (2010). "Synthesis and Characterization of Novel Biotinylated Carboxyl-terminal Parathyroid Hormone Peptides that Specifically Crosslink to the CPTH-receptor". The open bone journal, 2, 57–64. [Link]

  • Souberbielle, J. C., & D'Amour, P. (2019). "Parathyroid hormone results interpretation in the background of variable analytical performance". Clinical chemistry and laboratory medicine, 57(2), 156–166. [Link]

  • Gensure, R. C., Gardella, T. J., & Jüppner, H. (2005). "Parathyroid hormone and parathyroid hormone-related peptide, and their receptors".
  • Silva, B. C., & Bilezikian, J. P. (2015). "Parathyroid hormone: anabolic and catabolic actions on the skeleton". Current opinion in pharmacology, 22, 41–50. [Link]

  • Bastepe, M., & Jüppner, H. (2005). "Parathyroid hormone signaling in bone and kidney". Current opinion in endocrinology, diabetes, and obesity, 12(6), 489–496. [Link]

  • Coin, I., D'Este, E., & Gatto, B. (2014). "Methods and protocols of modern solid phase peptide synthesis". Methods in molecular biology (Clifton, N.J.), 1146, 3–27. [Link]

  • Conlon, J. M. (2007). "Purification of naturally occurring peptides by reversed-phase HPLC". Nature protocols, 2(1), 191–197. [Link]

  • Wojtkiewicz, M. T., & Gundry, R. L. (2021). "Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows". Current protocols, 1(4), e109. [Link]

  • Hoare, S. R., & Usdin, T. B. (1999). "Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors". Journal of pharmacological and toxicological methods, 42(1), 31–41. [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol". Gifford Bioscience Website. [Link]

  • Kumar, K., & Woolum, J. A. (2021). "Radioiodination of Peptides and Proteins". In StatPearls.
  • Nakano, D., Watanabe, H., Kosuke, S., & Ono, M. (2024). "A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins". Bioconjugate chemistry. [Link]

  • Sugiharti, R. J., Maharani, R., Kurniawan, F., Kartasasmita, R. E., & Tjahjono, D. H. (2024). "Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2". RSC advances, 14(18), 12854–12869. [Link]

  • Wang, Y., et al. (2023). "Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures". Molecules (Basel, Switzerland), 28(15), 5786. [Link]

  • NextSDS. "(TYR43)-PTH (43-68) (HUMAN) — Chemical Substance Information". NextSDS Website. [Link]

  • Aapptec Peptides. "[Tyr43]-Parathyroid Hormone (43-68);[92952-95-9]". Aapptec Website. [Link]

Sources

Exploratory

Pharmacokinetics and Bioanalytical Quantification of Human Parathyroid Hormone Fragment 43-68 (hPTH 43-68)

A Technical Whitepaper for Drug Development Professionals and Bioanalytical Scientists Executive Summary As application scientists navigating the complexities of peptide pharmacokinetics (PK), we frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Bioanalytical Scientists

Executive Summary

As application scientists navigating the complexities of peptide pharmacokinetics (PK), we frequently encounter the challenge of distinguishing active endocrine hormones from their circulating catabolites. Human parathyroid hormone (hPTH) represents a classic paradigm of this analytical challenge. While intact hPTH (1-84) is the biologically active hormone responsible for calcium homeostasis, it undergoes rapid peripheral metabolism to generate various inactive C-terminal and mid-regional fragments[1].

Among these, hPTH 43-68 is a critical mid-regional fragment. Although biologically inert at the classical PTH1 receptor, its unique pharmacokinetic profile—characterized by a prolonged half-life and strict reliance on renal clearance—makes it a vital biomarker for renal function and a mandatory interference standard in the validation of modern bioanalytical assays[2]. This whitepaper dissects the pharmacokinetics of hPTH 43-68 and provides self-validating, step-by-step methodologies for its bioanalytical quantification.

Metabolic Pathway and Biological Context

Intact hPTH (1-84) is secreted by the parathyroid gland and has a highly transient circulating lifespan. Upon release, it is rapidly cleaved by Kupffer cells in the liver and within the parathyroid gland itself[1]. This proteolytic cleavage separates the N-terminal domain (residues 1-34), which drives adenylate cyclase and protein kinase C activation, from the mid-regional and C-terminal domains.

The endogenous generation of mid-regional fragments like 43-68 creates a complex circulating pool of peptides. Because these fragments lack the N-terminal sequence, they do not undergo receptor-mediated endocytosis, fundamentally altering their pharmacokinetic fate.

PTH_Metabolism PTH Intact hPTH (1-84) Active Hormone Cleavage Proteolytic Cleavage (Liver Kupffer Cells & Parathyroid) PTH->Cleavage Peripheral Metabolism NTerm N-Terminal Fragments (1-34) Rapid Receptor Binding Cleavage->NTerm t1/2 < 5 mins MidTerm Mid-Regional Fragments e.g., hPTH (43-68) Cleavage->MidTerm t1/2 > 30 mins Renal Renal Clearance (Glomerular Filtration) NTerm->Renal MidTerm->Renal CKD Accumulation in CKD (Uremic Toxicity / Assay Interference) Renal->CKD Impaired GFR

Fig 1: Metabolic pathway of intact PTH (1-84) yielding the mid-regional 43-68 fragment.

Pharmacokinetics of hPTH 43-68

The PK profile of hPTH 43-68 diverges sharply from its parent molecule. To facilitate bioanalytical tracking and assay development, the synthetic analog [Tyr43]-hPTH (43-68) (Sequence: YRDAGSQRPRKKEDNVLVESHEKSLG, MW: ~2900 Da) is universally employed[3].

  • Distribution: The fragment circulates freely in the plasma without binding to specific carrier proteins.

  • Metabolism: It is highly resistant to further rapid enzymatic degradation in the plasma compared to the fragile N-terminal fragments.

  • Elimination: Clearance is strictly dependent on glomerular filtration. In healthy subjects, the half-life is approximately 30-40 minutes. However, in patients with Chronic Kidney Disease (CKD) or uremia, the loss of renal filtration causes these fragments to accumulate massively, often exceeding the concentration of intact PTH by 10- to 20-fold[1].

Table 1: Comparative Pharmacokinetic & Physicochemical Properties
ParameterIntact hPTH (1-84)hPTH Fragment (43-68)
Molecular Weight ~9.4 kDa~2.9 kDa[3]
Biological Activity Active (Adenylate Cyclase & PKC)Inactive (Lacks N-terminal domain)
Circulating Half-Life (Normal GFR) 2 – 4 minutes30 – 40 minutes
Circulating Half-Life (ESRD/CKD) ~5 minutes> 24 hours
Primary Clearance Mechanism Hepatic & RenalStrictly Renal (Glomerular Filtration)
Bioanalytical Utility Target Therapeutic/BiomarkerRIA Tracer / MS Interference Standard

Bioanalytical Methodologies

Quantifying PTH and its fragments requires rigorous, self-validating protocols to prevent cross-reactivity. Below are the two gold-standard methodologies used in modern pharmacokinetic profiling.

Protocol 1: Preparation of 125 I-[Tyr43]-hPTH (43-68) Tracer for Mid-Molecule RIA

Historically, mid-molecule radioimmunoassays (RIA) utilized goat antisera directed against PTH (1-84) alongside a radiolabeled hPTH 43-68 tracer[1].

Causality & System Validation: Native mid-regional PTH lacks an optimally exposed tyrosine for radioiodination. Utilizing the synthetic [Tyr43] analog provides an essential phenolic ring for electrophilic substitution via the Chloramine-T method, enabling high specific activity without compromising the epitope recognized by the antisera.

  • Reconstitution: Dissolve 10 µg of synthetic [Tyr43]-hPTH (43-68) in 10 µL of 0.05 M phosphate buffer (pH 7.4).

    • Rationale: Maintaining a slightly alkaline pH optimizes the deprotonation of the phenolic hydroxyl group on tyrosine, facilitating electrophilic attack by iodine.

  • Oxidation & Labeling: Add 1 mCi of Na 125 I, followed immediately by 10 µL of Chloramine-T (1 mg/mL). React for exactly 30 seconds at room temperature.

    • Rationale: Chloramine-T is a strong oxidizing agent; strict temporal control prevents oxidative damage to sensitive residues (e.g., methionine) which would destroy antibody binding affinity.

  • Quenching: Terminate the reaction by adding 10 µL of sodium metabisulfite (2.5 mg/mL) to reduce unreacted iodine.

  • Purification: Separate the radiolabeled peptide from free 125 I using a Sephadex G-25 size-exclusion column pre-equilibrated with 0.1% Bovine Serum Albumin (BSA) in PBS.

    • Rationale: BSA coats the column matrix, preventing the non-specific adsorption of the highly charged peptide and ensuring high tracer recovery.

Protocol 2: Multiplexed LC-MS/MS Quantification & Interference Profiling

In modern drug development, LC-MS/MS provides absolute structural specificity. When validating assays for intact PTH or other biologics, mid-regional fragments like PTH 43-68 must be systematically spiked as negative controls to ensure they contribute ≤1% to ≤0.001% interference[2]. Furthermore, absolute quantification relies on Protein Standard Absolute Quantification (PSAQ) principles using stable isotope dilution[4].

LCMS_Workflow Sample 1. Plasma/Serum Sample Collection Capture 2. Immunocapture (Anti-Mid-Region Ab) Sample->Capture Digest 3. Tryptic Digestion & SIL-Peptide Spike Capture->Digest LC 4. UPLC Separation (C18 Column) Digest->LC MS 5. MS/MS Detection (SRM Mode) LC->MS Data 6. PK Modeling & Quantification MS->Data

Fig 2: Multiplexed LC-MS/MS bioanalytical workflow for PTH fragment quantification.

Causality & System Validation: Direct LC-MS/MS of serum lacks the sensitivity required for low pg/mL peptide detection. This protocol utilizes immunocapture to concentrate the analyte and Stable Isotope Labeled (SIL) peptides to create a self-correcting quantitative system.

  • Immunocapture (Enrichment): Incubate 500 µL of human serum with magnetic beads conjugated to anti-mid-region PTH antibodies for 2 hours at 4°C.

    • Rationale: Enrichment removes >99% of highly abundant matrix proteins (e.g., albumin, immunoglobulins) that would otherwise cause severe ion suppression in the mass spectrometer.

  • Washing & Elution: Wash beads three times with PBS containing 0.05% Tween-20. Elute the captured fragments using 1% formic acid.

  • Tryptic Digestion: Neutralize the eluate and add sequencing-grade modified trypsin (1:50 enzyme-to-protein ratio). Incubate at 37°C for 4 hours.

    • Rationale: Digestion generates predictable proteotypic peptides from the 43-68 region that fall within the optimal m/z range for triple quadrupole MS detection.

  • Internal Standard Addition: Spike in 50 pg of a Stable Isotope Labeled (SIL) target peptide (e.g., 13 C/ 15 N-labeled hPTH 43-68 tryptic fragment).

    • Rationale: The SIL peptide co-elutes exactly with the endogenous target, perfectly correcting for any matrix-induced ion suppression or extraction losses during Electrospray Ionization (ESI)[4].

  • LC-MS/MS Analysis: Inject the sample onto a sub-2 µm C18 UPLC column. Monitor specific transitions (precursor to y-ion fragments) using Scheduled Selected Reaction Monitoring (SRM).

Clinical and Diagnostic Implications

Understanding the PK of hPTH 43-68 is not merely an academic exercise; it has profound clinical implications. In uremic bone disease, the massive accumulation of mid-regional and C-terminal fragments historically led to the overestimation of intact PTH levels by first- and second-generation immunoassays[1]. This overestimation obscured the true pathophysiology of adynamic bone disease. By utilizing highly specific LC-MS/MS workflows and properly validating against fragments like hPTH 43-68[2], researchers can accurately differentiate primary hyperparathyroidism from secondary hyperparathyroidism driven by CKD.

References

  • [2] Using Mass Spectrometry to Quantify Rituximab and Perform Individualized Immunoglobulin Phenotyping in ANCA-Associated Vasculitis | Analytical Chemistry - ACS Publications. Available at:[Link]

  • [4] Accurate Quantification of Cardiovascular Biomarkers in Serum Using Protein Standard Absolute Quantification (PSAQ) and Selected Reaction Monitoring | ResearchGate. Available at: [Link]

  • [3] Parathyroid Hormone Peptide Specifications | QYAOBIO. Available at:[Link]

  • [1] Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism | The Journal of Clinical Endocrinology & Metabolism - Oxford Academic. Available at: [Link]

Sources

Foundational

A Technical Guide to the Structural Conformation and Folding of (Tyr43)-PTH (43-68) (HUMAN)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of C-Terminal PTH Fragments Human Parathyroid Hormone (PTH) is an 84-amino acid polypeptide that serves as the primary endocr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of C-Terminal PTH Fragments

Human Parathyroid Hormone (PTH) is an 84-amino acid polypeptide that serves as the primary endocrine regulator of calcium and phosphorus homeostasis.[1][2] While the N-terminal fragment (1-34) is well-characterized for its classical effects on bone and kidney via the PTH/PTHrP type I receptor (PTH1R), the circulating majority of PTH consists of C-terminal fragments.[2][3] These fragments, once considered inert byproducts of metabolism, are now recognized as biologically active molecules that may interact with a distinct C-terminal PTH receptor (C-PTHR).[3][4][5] They can exert effects opposite to those of full-length PTH, such as inhibiting bone resorption and promoting osteocyte apoptosis, suggesting a nuanced regulatory system.[3][4] The accumulation of C-terminal fragments is particularly significant in patients with renal failure and may be implicated in adynamic bone disease.[3][5]

This guide focuses on a specific C-terminal fragment, (Tyr43)-PTH (43-68) . This 26-amino acid peptide corresponds to residues 43-68 of human PTH, with a synthetic substitution of Tyrosine (Tyr) for the native Phenylalanine (Phe) at position 43. This substitution is a common strategy in peptide research to introduce a site for radioiodination or to probe aromatic interactions. Understanding the three-dimensional structure and folding dynamics of this fragment is critical for elucidating its potential biological function and for the rational design of therapeutics targeting the C-PTHR.

PART 1: Physicochemical Foundation of (Tyr43)-PTH (43-68)

The first step in characterizing any peptide is to understand its primary sequence and inherent physicochemical properties. These attributes dictate its potential for secondary structure formation, solubility, and interaction with biological membranes or receptors.

Primary Amino Acid Sequence

The sequence is derived from the full human PTH sequence (UniProt: P01270)[6], with the specified modification at position 43.

Table 1: Primary Sequence and Properties of (Tyr43)-PTH (43-68)

Position Residue (3-Letter) Residue (1-Letter) Key Properties
43 Tyr Y Aromatic, Hydrophilic (OH group)
44 Gln Q Polar, Uncharged
45 Ala A Small, Nonpolar
46 Ala A Small, Nonpolar
47 Pro P Imino acid, introduces backbone kinks
48 Arg R Positively charged, Basic
49 Glu E Negatively charged, Acidic
50 Asp D Negatively charged, Acidic
51 Arg R Positively charged, Basic
52 Pro P Imino acid, introduces backbone kinks
53 Gln Q Polar, Uncharged
54 Pro P Imino acid, introduces backbone kinks
55 Lys K Positively charged, Basic
56 Lys K Positively charged, Basic
57 Glu E Negatively charged, Acidic
58 Asp D Negatively charged, Acidic
59 Asn N Polar, Uncharged
60 Val V Nonpolar, Aliphatic
61 Leu L Nonpolar, Aliphatic
62 Val V Nonpolar, Aliphatic
63 Glu E Negatively charged, Acidic
64 Ser S Polar, Uncharged
65 His H Positively charged (at neutral pH), Aromatic
66 Gln Q Polar, Uncharged
67 Lys K Positively charged, Basic
68 Ser S Polar, Uncharged

Note: The native residue at position 43 is Phenylalanine (Phe).

The Tyr vs. Phe Substitution: Structural Implications

The substitution of Phenylalanine with Tyrosine is chemically conservative but can have significant structural and functional consequences.

  • Hydrogen Bonding: The hydroxyl group on Tyr can act as both a hydrogen bond donor and acceptor, potentially stabilizing local secondary structures (e.g., capping an α-helix) or mediating interactions with solvent or receptor sites.

  • Hydrophobicity: While both are aromatic, Tyr is slightly less hydrophobic than Phe. This can influence the peptide's partitioning into membranes and the strength of hydrophobic core interactions.[7]

  • Spectroscopic Probe: The Tyr residue provides a fluorescent and UV absorbance signal distinct from Phe, which is invaluable for certain biophysical characterization techniques.[8]

PART 2: Elucidating Structure with Biophysical Techniques

No single technique can fully define a peptide's structure. A multi-faceted approach, combining low-resolution and high-resolution methods, is essential for a comprehensive understanding.[9][10]

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Causality: CD spectroscopy is the workhorse for rapidly assessing the overall secondary structure content of a peptide in solution.[11][12] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, a property highly sensitive to the regular, repeating backbone conformations of α-helices, β-sheets, and random coils.[13][14] This technique is ideal for initial characterization and for monitoring conformational changes in response to environmental factors like temperature, pH, or the addition of membrane mimetics (e.g., TFE, DPC micelles).[8][15]

  • Sample Preparation:

    • Synthesize and purify the peptide to >95% purity, confirmed by HPLC and mass spectrometry.[12]

    • Prepare a stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration via UV absorbance at 280 nm (using Tyr's extinction coefficient) or amino acid analysis.[12]

    • For analysis, dilute the peptide to a final concentration of 20-50 µM.

  • Instrument Setup:

    • Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before activating the lamp.[11]

    • Set the scanning parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and bandwidth 1.0 nm.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Acquire a baseline spectrum of the buffer alone.

    • Acquire the spectrum of the peptide sample. Average at least three scans to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

    • Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content by fitting the experimental spectrum to reference spectra.[12][13]

Table 2: Representative CD Deconvolution Data

Conformation Characteristic Wavelengths (nm) Hypothetical Content (%)
α-Helix Negative bands at ~208 and ~222 15-25%
β-Sheet Negative band at ~218 5-15%
Random Coil Strong negative band near ~198 60-80%

Note: This is hypothetical data. C-terminal PTH fragments are often largely disordered in aqueous buffer but may adopt helical structures in membrane-mimicking environments.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Towards an Atomic-Resolution Structure

Causality: While CD provides a global overview, NMR spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution.[17][18] It exploits the magnetic properties of atomic nuclei to derive a set of distance and dihedral angle constraints between specific atoms, which are then used to calculate a family of structures consistent with the experimental data.[19][20]

The process is a multi-step pipeline requiring specialized expertise and instrumentation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Calculation P Isotope Labeling (¹⁵N, ¹³C, optional) S Sample Prep (>95% pure, >1mM, in D₂O or H₂O/D₂O) P->S A1 1D ¹H Spectrum (Assess folding & dispersion) S->A1 A2 2D Experiments (TOCSY, NOESY, HSQC) A1->A2 D1 Resonance Assignment (Assign signals to specific atoms) A2->D1 D2 Constraint Generation (NOEs → distance restraints) D1->D2 D3 Structure Calculation (CYANA, CNS, Xplor-NIH) D2->D3 D4 Structure Refinement & Validation (PROCHECK) D3->D4 E E D4->E Final Structural Ensemble

Fig 1. High-level workflow for peptide structure determination by NMR spectroscopy.
  • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds). This is the primary tool for assigning resonances to specific residue types.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing the critical distance constraints for structure calculation.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (¹⁵N or ¹³C). This is essential for resolving spectral overlap in larger peptides and requires isotopic labeling.

The final output is not a single structure, but an ensemble of low-energy structures that all satisfy the experimental constraints. The precision of the structure is judged by the root-mean-square deviation (RMSD) among the ensemble members.

PART 3: Probing Folding and Dynamics with Computational Methods

Experimental methods provide snapshots of the peptide's structure. Molecular Dynamics (MD) simulations offer a "computational microscope" to visualize how the peptide folds and moves over time.[21][22]

Causality: MD simulations model the behavior of a peptide by iteratively solving Newton's equations of motion for every atom in the system (peptide, water, ions). This allows for the characterization of folding pathways, the stability of secondary structures, and the conformational landscape of flexible or disordered peptides—information that is often difficult to obtain experimentally.[23][24]

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_run Simulation Execution cluster_analysis Trajectory Analysis S1 Define Initial Structure (e.g., extended or from NMR) S2 Choose Force Field (e.g., AMBER, CHARMM) S1->S2 S3 Solvate & Ionize (Add water box & counter-ions) S2->S3 R1 Energy Minimization (Remove steric clashes) S3->R1 R2 Equilibration (NVT then NPT ensemble) (Heat to target temp & pressure) R1->R2 R3 Production Run (Collect trajectory data) R2->R3 A1 RMSD vs. Time (Assess convergence) R3->A1 A2 RMSF vs. Residue (Identify flexible regions) A1->A2 A3 Secondary Structure Evolution (DSSP analysis) A1->A3 A4 Clustering Analysis (Identify dominant conformations) A1->A4

Fig 2. Standard workflow for conducting and analyzing an all-atom MD simulation.
Interpreting MD Simulation Results
  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the peptide backbone from the initial structure over time indicates whether the simulation has reached a stable equilibrium. A plateau suggests convergence.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the mobility of each residue over the course of the simulation. High RMSF values indicate flexible loops or termini, while low values correspond to more rigid, structured regions.

  • Secondary Structure Analysis (e.g., DSSP): This tracks the secondary structure (helix, sheet, turn, coil) of each residue over time, showing the stability of any folded elements and the dynamics of folding/unfolding transitions.

For a peptide like (Tyr43)-PTH (43-68), MD simulations would be crucial for understanding if it exists as a random coil or if it transiently samples specific conformations, such as a nascent helix, which might be important for receptor recognition.

PART 4: Synthesized View - The Conformational Landscape

Based on studies of related C-terminal PTH fragments, a consensus picture for the conformation of (Tyr43)-PTH (43-68) can be hypothesized:

  • Largely Disordered in Aqueous Solution: In a simple aqueous buffer, the peptide is expected to be predominantly unstructured, existing as a dynamic random coil. This would be confirmed by a CD spectrum characteristic of a disordered state and a lack of long-range NOEs in an NMR spectrum.

  • Potential for Induced Helicity: Like other PTH fragments that bind to the PTH1R, this peptide may adopt an α-helical conformation upon interaction with a binding partner or in a membrane-mimicking environment.[15][16] This induced fit is a common mechanism for peptide hormone-receptor interactions. Experiments using CD spectroscopy in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles would be essential to test this hypothesis.[15]

  • Local Structural Propensities: The presence of three proline residues (at positions 47, 52, and 54) would likely introduce significant kinks or turns in the peptide backbone, preventing the formation of a single, contiguous secondary structure element. MD simulations would be particularly useful in exploring the conformational preferences around these proline residues. The Tyr43 substitution could potentially stabilize a turn or a nascent N-terminal helix through hydrogen bonding with a backbone amide.

Conclusion

The structural characterization of (Tyr43)-PTH (43-68) requires a synergistic combination of biophysical and computational techniques. An initial assessment by Circular Dichroism will reveal its global secondary structure content and its propensity to fold in different environments. This is followed by high-resolution NMR spectroscopy to define its three-dimensional structure and local dynamics in solution. Finally, Molecular Dynamics simulations provide a powerful tool to explore its complete conformational landscape and folding pathways. Together, these methods can provide the detailed structural blueprint necessary to understand the biological role of this C-terminal PTH fragment and to guide the development of novel therapeutics targeting its receptor.

References

  • D'Amour, P., Brossard, J. H., Rousseau, L., Nguyen-Yamamoto, L., Nassif, E., Lazure, C., Gauthier, D., Lavigne, J. R., & Zahradnik, R. J. (2005). Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology. PubMed. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]

  • Anonymous. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. Technology Networks. [Link]

  • Cozzolino, M., & Brancaccio, D. (2011). Carboxyl-terminal parathyroid hormone fragments: biologic effects. PubMed. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. PubMed. [Link]

  • Keutmann, H. T., Sauer, M. M., Hendy, G. N., O'Riordan, J. L., & Potts, J. T., Jr. (2002). Complete amino acid sequence of human parathyroid hormone. ACS Publications. [Link]

  • Wallace, B. A., & Janes, R. W. (2009). Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • UniProt Consortium. (1987). PTH - Parathyroid hormone - Homo sapiens (Human). UniProtKB | UniProt. [Link]

  • D'Amour, P., Brossard, J. H., Rousseau, L., Nguyen-Yamamoto, L., Nassif, E., Lazure, C., Gauthier, D., Lavigne, J. R., & Zahradnik, R. J. (2005). Structure of non-(1-84) PTH fragments secreted by parathyroid glands in primary and secondary hyperparathyroidism. PubMed. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • UniProt Consortium. (n.d.). PTH - Parathyroid hormone - Homo sapiens (Human) | Publications. UniProtKB | UniProt. [Link]

  • Zhang, C., et al. (2005). Identification of Carboxyl-Terminal Peptide Fragments of Parathyroid Hormone in Human Plasma at Low-Picomolar Levels by Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Zhang, C., et al. (2006). Identification of carboxyl-terminal peptide fragments of parathyroid hormone in human plasma at low-picomolar levels by mass spectrometry. PubMed. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

  • American Chemical Society. (2015). Application of 3D NMR for Structure Determination of Peptide Natural Products. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vimta Labs. (n.d.). Biophysical Characterization of Peptides and Proteins. Vimta Labs. [Link]

  • Lozano, D., et al. (2011). The C-terminal fragment of parathyroid hormone-related peptide promotes bone formation in diabetic mice with low-turnover osteopaenia. PubMed. [Link]

  • O'Connor, M., & Lee, D. K. (2017). Membrane Active Peptides and Their Biophysical Characterization. PMC - NIH. [Link]

  • D'Amour, P., et al. (2025). Structure of non-(1-84) PTH fragments secreted by parathyroid glands in primary and secondary hyperparathyroidism. ResearchGate. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • GenScript. (n.d.). Parathyroid Hormone (PTH) (1-34), Human. GenScript. [Link]

  • Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. [Link]

  • Zhao, L. H., et al. (2019). Structure and dynamics of the active human parathyroid hormone receptor-1. PMC - NIH. [Link]

  • Anonymous. (2024). Advanced Analytical Techniques for Peptide Characterization. Technology Networks. [Link]

  • Wang, X., et al. (2025). Unlocking the mysteries of n-oxPTH: implications for CKD patients. Frontiers. [Link]

  • McDowell, L. M., et al. (n.d.). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. MIT. [Link]

  • Li, T., et al. (2021). Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder. PMC - NIH. [Link]

  • M, S., et al. (2019). Deep Generative Model Driven Protein Folding Simulation. arXiv. [Link]

  • American Chemical Society. (2024). PepBinding: A Workflow for Predicting Peptide Binding Structures by Combining Peptide Docking and Peptide Gaussian Accelerated Molecular Dynamics Simulations. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Garcia, A. E., & Sanbonmatsu, K. Y. (2003). Peptide folding simulations. ScienceDirect. [Link]

  • Ho, B. K., & Dill, K. A. (2006). Folding Very Short Peptides Using Molecular Dynamics. PLOS Computational Biology. [Link]

  • Ramamoorthy, A., et al. (n.d.). Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. PMC - NIH. [Link]

  • Zhang, J., & Qin, M. (n.d.). A Directed Essential Dynamics Simulation of Peptide Folding. PMC - NIH. [Link]

  • Tesei, G., et al. (2021). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife. [Link]

  • Pioszak, A. A., & Xu, H. E. (n.d.). Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides. PMC - NIH. [Link]

  • Pellegrini, M., et al. (2000). Conformational studies of parathyroid hormone (PTH)/PTH-related protein (PTHrp) chimeric peptides. PubMed. [Link]

  • Kumi, G. O. (2022). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State. [Link]

  • Dean, T., et al. (2008). Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor. Molecular Endocrinology | Oxford Academic. [Link]

  • Bisello, A., et al. (2008). Conformational Changes in the Parathyroid Hormone Receptor Associated with Activation by Agonist. PMC - NIH. [Link]

  • Andersen, J. F., et al. (n.d.). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. PMC - NIH. [Link]

  • Wang, J., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]

  • American Chemical Society. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]

  • Hocher, B., et al. (2012). Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PMC - NIH. [Link]

Sources

Exploratory

In vitro mechanism of action for (TYR43)-PTH (43-68) peptide

Unveiling the In Vitro Mechanism of Action of (TYR43)-PTH (43-68): A Technical Guide for Receptor Profiling and Immunoassay Standardization Executive Summary As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the In Vitro Mechanism of Action of (TYR43)-PTH (43-68): A Technical Guide for Receptor Profiling and Immunoassay Standardization

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of decoupling the pleiotropic effects of Parathyroid Hormone (PTH). While the N-terminal domain (1-34) is universally recognized for its anabolic bone effects via the PTH1R receptor, the mid-region and C-terminal fragments possess distinct, biologically significant roles. The synthetic peptide (Tyr43)-PTH (43-68) was engineered specifically to probe these mid-region dynamics. By substituting the native Proline at position 43 with a Tyrosine residue, this peptide achieves dual utility: it serves as a highly efficient radiotracer for mid-molecule radioimmunoassays (RIAs)[1] and acts as a targeted ligand for investigating non-classical PTH receptors[2].

Structural Biology and Molecular Rationale

The native human PTH sequence from amino acids 43 to 68 lacks a Tyrosine residue. Tyrosine is biochemically critical for in vitro labeling because its phenolic ring is highly susceptible to electrophilic aromatic substitution by iodine isotopes (e.g., 125I).

The Causality of the Modification: If researchers attempted to radioiodinate native PTH(43-68), the labeling would be highly inefficient or force the iodination of Histidine-63, which requires harsher oxidative conditions that could denature the peptide. The engineered (Tyr43)-substitution places the reactive phenolic ring at the extreme N-terminus of the fragment. This ensures that the bulky iodine atom does not sterically hinder the core conformational epitope (amino acids 44-68) required for specific antibody recognition or receptor binding.

In Vitro Mechanism 1: Immunological Competitive Binding

In clinical diagnostics, particularly for patients with chronic kidney disease (CKD), mid-region PTH fragments accumulate due to impaired renal clearance[3]. The primary in vitro mechanism of (Tyr43)-PTH (43-68) is its role as a competitive tracer in midmolecule RIAs[4].

Workflow Causality: The assay relies on the principle of competitive equilibrium. A limited number of mid-region specific antibody binding sites are exposed to a mixture of the 125I-labeled (Tyr43)-PTH (43-68) and the unlabeled patient sample. The radioactive signal of the isolated antibody-antigen complexes is inversely proportional to the concentration of mid-region fragments in the sample.

RIA_Workflow A 125I-(Tyr43)-PTH(43-68) (Radiotracer) D Competitive Equilibrium A->D Binds B Sample (Unlabeled PTH) B->D Competes C Mid-Region Antibody C->D Targets E Separation (Bound/Free) D->E Isolate F Gamma Counting E->F Quantify

Figure 1: Competitive RIA workflow using 125I-(Tyr43)-PTH(43-68) to quantify mid-region PTH.

Protocol 1: Radioiodination and Self-Validating Competitive RIA

Objective: Generate a high-specific-activity tracer and quantify mid-region PTH.

  • Chloramine-T Oxidation: Combine 5 µg of (Tyr43)-PTH (43-68) with 1 mCi of Na125I in 0.5M phosphate buffer (pH 7.4). Add 10 µg of Chloramine-T.

    • Causality: Chloramine-T oxidizes I- to I+, driving the electrophilic attack on the Tyr43 phenol ring.

  • Reaction Termination: After exactly 30 seconds, add 20 µg of Sodium Metabisulfite.

    • Causality: This instantly reduces unreacted I+ back to I-, preventing over-iodination which could cause structural degradation of the peptide.

  • Purification: Pass the mixture through a Sephadex G-25 size-exclusion column.

    • Causality: Separates the larger 125I-(Tyr43)-PTH (43-68) from free 125I, ensuring low background noise in the assay.

  • Assay Incubation: Incubate 10,000 cpm of the tracer, standards/samples, and goat anti-mid-PTH antiserum at 4°C for 24 hours.

  • Separation & Validation: Add a secondary antibody (e.g., donkey anti-goat IgG) and polyethylene glycol (PEG) to precipitate the bound fraction. Centrifuge and count the pellet in a gamma counter.

    • Self-Validation Step: Run a parallel displacement curve using unlabeled native PTH(43-68). If the IC50 of the native peptide matches the standard curve, it validates that the Tyr43 modification and iodination did not alter the epitope's binding affinity.

In Vitro Mechanism 2: Non-Classical Receptor Engagement

Beyond immunoassays, (Tyr43)-PTH (43-68) is a potent tool for receptor profiling. The classical PTH1R receptor strictly requires the N-terminal 1-34 sequence to activate adenylate cyclase and generate cAMP[5]. Because (Tyr43)-PTH (43-68) lacks this domain, it is entirely decoupled from the cAMP/PKA pathway. Instead, it interacts with non-classical receptors, such as the Carboxyl-terminal PTH Receptor (CPTHR), which are highly expressed on osteocytes and mediate intracellular calcium mobilization via Phospholipase C (PLC)[2].

Signaling_Pathway cluster_0 Classical Pathway cluster_1 Non-Classical Pathway Ligand (Tyr43)-PTH (43-68) PTH1R PTH1R Receptor Ligand->PTH1R Fails to Bind CPTHR CPTHR / Mid-Region Receptor Ligand->CPTHR High Affinity cAMP cAMP / PKA PTH1R->cAMP No Activation PLC Phospholipase C (PLC) CPTHR->PLC Activates Ca2 Intracellular Ca2+ PLC->Ca2 IP3 Generation

Figure 2: Divergent signaling pathways showing (Tyr43)-PTH(43-68) selectivity for CPTHR.

Protocol 2: In Vitro Receptor Signaling (Calcium Mobilization) Assay

Objective: Isolate and measure CPTHR-mediated signaling independent of PTH1R.

  • Cell Preparation: Culture osteocyte-like cells (e.g., MLO-Y4) known to express high levels of CPTHR in 96-well black-walled plates.

  • Dye Loading: Incubate cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeant. Once inside, intracellular esterases cleave the AM ester, trapping the Fluo-4 dye inside the cell where it will fluoresce upon binding free Ca2+.

  • Ligand Stimulation: Inject 100 nM of (Tyr43)-PTH (43-68). Use 100 nM PTH(1-34) in a separate well as a negative control for CPTHR-specific calcium release.

  • Kinetic Detection: Measure fluorescence (Ex 494 nm / Em 506 nm) continuously for 3 minutes.

    • Self-Validation Step: Pre-treat a control well with U73122 (a specific PLC inhibitor). A complete ablation of the calcium spike confirms that the (Tyr43)-PTH (43-68) signal is strictly mediated through the PLC pathway, validating the mechanism of action.

Quantitative Data Summary

The distinct mechanistic profile of (Tyr43)-PTH (43-68) compared to other PTH variants is summarized below to aid experimental design:

Peptide VariantPrimary Receptor TargetcAMP Activation (PTH1R)PLC/Ca2+ Activation (CPTHR)Primary In Vitro Application
hPTH (1-34) PTH1R++++Anabolic bone signaling studies
hPTH (1-84) PTH1R, CPTHR+++++Full-length biological standard
(Tyr43)-PTH (43-68) CPTHR / Mid-Region Ab-++RIA Tracer / Non-classical probe

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Protocols & Analytical Methods

Method

How to reconstitute and dissolve (TYR43)-PTH (43-68) (HUMAN) powder

Application Note: Reconstitution, Solubilization, and Cryopreservation Protocol for[Tyr43]-PTH (43-68) (Human) Peptide Introduction & Mechanistic Context Parathyroid hormone (PTH) is an 84-amino acid polypeptide that ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution, Solubilization, and Cryopreservation Protocol for[Tyr43]-PTH (43-68) (Human) Peptide

Introduction & Mechanistic Context

Parathyroid hormone (PTH) is an 84-amino acid polypeptide that serves as the primary regulator of calcium and phosphorus homeostasis. In both clinical diagnostics and endocrinology research, the precise quantification of circulating PTH fragments is critical for evaluating conditions such as primary hyperparathyroidism and chronic kidney disease-mineral and bone disorder (CKD-MBD).

The synthetic peptide [Tyr43]-PTH (43-68) (Human) is a highly specialized analog of the mid-regional to C-terminal fragment of human PTH. In the native human PTH sequence, position 43 is occupied by a Proline residue. By synthetically substituting Proline with Tyrosine (Tyr43), researchers introduce a phenolic ring into the peptide backbone. This specific structural modification allows the peptide to be efficiently radioiodinated (using ¹²⁵I) via Iodogen or Chloramine-T oxidation methods without compromising its immunoreactivity[1]. Consequently, [Tyr43]-PTH (43-68) acts as a highly specific radiotracer and calibration standard in competitive radioimmunoassays (RIA) and immunoradiometric assays (IRMA) designed to detect mid-molecule and C-terminal PTH fragments[1].

Physicochemical Profiling & Solubility Causality

Designing a self-validating reconstitution protocol requires a fundamental understanding of the peptide's physicochemical properties to dictate the correct solvent matrix.

  • Amino Acid Sequence: Tyr-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly (26 residues).

  • Molecular Weight: ~2999.3 Da.

  • Charge Distribution: The sequence is rich in both basic (Arg, Lys, His) and acidic (Asp, Glu) residues.

  • Solubility Causality: Because of its high proportion of charged and polar amino acids, [Tyr43]-PTH (43-68) is highly hydrophilic. Unlike hydrophobic peptides that require harsh organic solvents (e.g., DMSO or DMF), this peptide readily dissolves in aqueous matrices. However, to ensure the complete protonation of its basic residues and prevent isoelectric precipitation, sterile, ultra-pure water or a slightly acidic solvent (e.g., 0.1% to 1% Acetic Acid ) is the optimal primary solubilization agent.

Experimental Workflows

A. Reconstitution and Cryopreservation Workflow

The following diagram illustrates the logical progression of reconstituting the lyophilized peptide, validating its solubility, and stabilizing it for long-term storage.

Workflow Start Lyophilized[Tyr43]-PTH (43-68) Centrifuge Centrifuge Vial (10,000 x g, 1 min) Start->Centrifuge Solvent Add Primary Solvent (Ultrapure H2O or 1% AcOH) Centrifuge->Solvent Mix Gentle Vortex & Incubate (Room Temp, 5-10 min) Solvent->Mix Inspect Visual Inspection (Is solution clear?) Mix->Inspect Adjust Sonication or pH Adjustment (Add 1% Acetic Acid) Inspect->Adjust No Dilute Add Carrier Protein (0.1% BSA/HSA in Buffer) Inspect->Dilute Yes Adjust->Mix Aliquot Aliquot into LoBind Tubes (Volumes ≥ 20 µL) Dilute->Aliquot Store Store at -80°C (Prevent Freeze-Thaw) Aliquot->Store

Caption: Workflow for the reconstitution, validation, and cryopreservation of [Tyr43]-PTH (43-68).

B. Mechanistic Role in Competitive Immunoassays

Mechanism Tyr43 [Tyr43]-PTH (43-68) Peptide (Synthetic Analog) Iodination Radioiodination (125-I) at Tyr43 Phenolic Ring Tyr43->Iodination Tracer 125-I Labeled Tracer (High Specific Activity) Iodination->Tracer Competition Competitive Binding (RIA / IRMA Assay) Tracer->Competition Sample Patient Serum Sample (Endogenous PTH 43-68) Sample->Competition Antibody Anti-PTH (43-68) Antibody (Capture/Detection) Antibody->Competition Quantification Quantification of C-terminal PTH Fragments Competition->Quantification

Caption: Mechanistic role of [Tyr43]-PTH (43-68) as a radiolabeled tracer in competitive immunoassays.

Step-by-Step Reconstitution Protocol

Materials Required:

  • Lyophilized [Tyr43]-PTH (43-68) powder.

  • LC-MS grade or Milli-Q Water.

  • 1% Acetic Acid (v/v) in water (for pH adjustment if necessary).

  • Carrier protein: 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) (RIA-grade, protease-free).

  • Low-protein binding microcentrifuge tubes (LoBind).

Methodology:

  • Equilibration & Centrifugation:

    • Action: Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Centrifuge the vial at 10,000 x g for 1 minute[2].

    • Causality: Lyophilized peptide powders often disperse and adhere to the walls and cap of the vial during shipping. Centrifugation ensures the entire mass is pelleted at the bottom, preventing physical loss and ensuring absolute accuracy for downstream molarity calculations[2].

  • Primary Solubilization:

    • Action: Add the appropriate volume of sterile, ultra-pure water to achieve a primary stock concentration of 1.0 mg/mL (and strictly no less than 100 µg/mL). Cap the vial, gently vortex, and allow it to incubate at room temperature for 5–10 minutes[3].

    • Causality: Maintaining a high primary stock concentration prevents the peptide from non-specifically adsorbing to the vial walls. Water is the preferred primary solvent due to the peptide's inherent hydrophilicity.

  • Visual Validation & Troubleshooting:

    • Action: Inspect the solution against a direct light source. The solution must be completely clear and free of micro-particulates.

    • Action: If the solution appears cloudy, add 1% Acetic Acid dropwise and sonicate in a water bath for 1–2 minutes until optical clarity is achieved.

  • Secondary Dilution & Stabilization:

    • Action: If preparing working aliquots at lower concentrations, dilute the primary stock using a physiological buffer (e.g., PBS) supplemented with 0.1% BSA or HSA.

    • Causality: At dilute concentrations (<100 µg/mL), peptides exhibit a high propensity to stick to hydrophobic plastic surfaces, which drastically reduces the effective concentration of the tracer. Carrier proteins act as blocking agents, saturating these non-specific binding sites.

  • Aliquoting & Cryopreservation:

    • Action: Divide the stabilized solution into single-use aliquots. Avoid creating aliquot volumes smaller than 20 µL[2]. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause rapid structural degradation, aggregation, and potential oxidation of sensitive residues. Single-use aliquots preserve the structural and immunological integrity of the peptide. Furthermore, volumes below 20 µL are highly susceptible to evaporation and extreme surface-area-to-volume ratio adsorption issues[2].

Quantitative Data & Storage Guidelines

ParameterSpecification / GuidelineMechanistic Rationale
Molecular Weight ~2999.3 DaEssential for accurate molarity calculations and assay calibration.
Primary Solvent Ultrapure H₂O or 1% Acetic AcidHigh hydrophilicity allows aqueous dissolution; acid ensures basic residue protonation.
Stock Concentration ≥ 1.0 mg/mLHigh initial concentration prevents non-specific adsorption to plastic surfaces.
Carrier Protein 0.1% BSA or HSASaturates binding sites in tubes for dilute working solutions (<100 µg/mL).
Storage (Lyophilized) -20°C to -80°C (Desiccated)Prevents ambient moisture absorption and hydrolytic degradation.
Storage (Reconstituted) -80°C (Single-use aliquots)Prevents freeze-thaw induced aggregation and oxidation.
Minimum Aliquot Volume 20 µLMinimizes evaporation effects and surface-area-to-volume ratio adsorption issues[2].

References

  • Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism.[Link]

  • RP-598 Human PTH (7-34) and Related Peptides Product Manual. Alpha Diagnostic International.[Link]

  • Intact Parathyroid Hormone (PTH) Assay Procedure. ADVIA Centaur.[Link]

  • Reconstitution and Storage of Peptides (Data Sheet 245-0P). Synaptic Systems (SYSY). [Link]

Sources

Application

Advanced Application Note: Utilizing [Tyr43]-PTH (43-68) (HUMAN) as a High-Specific-Activity Tracer in Mid-Region Parathyroid Hormone Radioimmunoassay (RIA)

Introduction & Biochemical Rationale Parathyroid hormone (PTH) is an 84-amino acid peptide central to calcium homeostasis. In clinical and research settings, measuring circulating PTH is complicated by the hormone's hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Rationale

Parathyroid hormone (PTH) is an 84-amino acid peptide central to calcium homeostasis. In clinical and research settings, measuring circulating PTH is complicated by the hormone's heterogeneity. The intact biologically active hormone, PTH (1-84), has a very short plasma half-life (approximately 2–4 minutes). In contrast, inactive mid-region and carboxy-terminal fragments possess significantly longer half-lives and accumulate in circulation, particularly in patients with impaired renal function. Consequently, mid-region PTH assays provide a stable, time-averaged index of parathyroid secretory status, which is highly valuable for diagnosing primary and secondary hyperparathyroidism [1].

The Structural Logic of [Tyr43]-PTH (43-68)

Radioimmunoassays (RIA) rely on the competitive binding between an unlabeled endogenous antigen and a radioactively labeled tracer for a limited number of specific antibody binding sites. To achieve high assay sensitivity, the tracer must be labeled with Iodine-125 ( 125I ). However, the native human PTH (43-68) sequence lacks a tyrosine residue. Tyrosine is biochemically essential for radioiodination because its phenolic ring undergoes efficient electrophilic substitution by oxidized iodine species.

To solve this, a synthetic analog—(TYR43)-PTH (43-68) (HUMAN) —is engineered by substituting or appending a tyrosine residue at position 43. This precise modification allows for high-yield radioiodination without structurally compromising the mid-region epitope recognized by the anti-PTH antiserum, ensuring excellent immunologic potency and tracer stability [2].

Experimental Workflows & Logical Relationships

The following diagrams illustrate the end-to-end workflow for tracer preparation and the mechanistic logic of the RIA competitive binding system.

RIA_Workflow A Synthetic [Tyr43]-PTH (43-68) Peptide Preparation C Radioiodination Reaction (Electrophilic Substitution) A->C B Na125I + Oxidizing Agent (e.g., Chloramine-T or Hypochlorite) B->C D Purification (Sep-Pak C18 / HPLC) C->D E 125I-[Tyr43]-PTH (43-68) Tracer (High Specific Activity) D->E F Incubation with Sample & Anti-PTH Mid-Region Antiserum E->F G Separation of Bound/Free (Dextran-Coated Charcoal) F->G H Gamma Counting & Data Analysis G->H

Workflow for the radioiodination and RIA application of [Tyr43]-PTH (43-68).

Competitive_Binding Tracer 125I-[Tyr43]-PTH (43-68) (Constant Amount) Antibody Anti-PTH Mid-Region Antibody (Limited Sites) Tracer->Antibody Competes Analyte Endogenous Mid-PTH (Variable Amount) Analyte->Antibody Competes Complex1 Tracer-Ab Complex (Radioactive Signal) Antibody->Complex1 Complex2 Analyte-Ab Complex (Unlabeled) Antibody->Complex2

Competitive binding principle between labeled tracer and endogenous PTH.

Detailed Experimental Protocols

This section details a self-validating methodology for synthesizing the tracer and executing the RIA. Every step includes the underlying causality to ensure researchers can troubleshoot and optimize the assay effectively.

Protocol A: Radioiodination of [Tyr43]-PTH (43-68)

Note: This procedure utilizes a modified Chloramine-T or Hypochlorite method [3] to prevent peptide degradation.

  • Reaction Setup:

    • Dissolve 5 µg of synthetic[Tyr43]-PTH (43-68) in 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.4).

    • Causality: A slightly alkaline pH ensures the phenolic hydroxyl group of Tyr43 is optimally polarized for electrophilic attack.

  • Isotope Addition:

    • Add 1.0 mCi of carrier-free Na125I (approximately 10 µL).

  • Oxidation (The Catalyst):

    • Add 10 µL of Chloramine-T (1 mg/mL in phosphate buffer) or sodium hypochlorite. Mix gently for exactly 30 seconds.

    • Causality: The oxidizing agent converts stable iodide ( I− ) into the reactive electrophile ( I+ ), which rapidly substitutes onto the ortho position of the Tyr43 phenol ring.

  • Reaction Termination:

    • Immediately add 10 µL of Sodium Metabisulfite (2 mg/mL) followed by 50 µL of carrier protein (e.g., 1% BSA).

    • Causality: Metabisulfite instantly reduces unreacted I+ back to I− , halting the reaction to prevent oxidative damage to the peptide backbone (particularly sensitive methionine residues). BSA prevents non-specific adsorption of the newly labeled tracer to the reaction vial walls.

  • Purification:

    • Load the mixture onto a pre-conditioned Sep-Pak C18 cartridge or an RP-HPLC column. Elute with a gradient of acetonitrile/0.1% TFA.

    • Causality: Unreacted free 125I will cause unacceptably high background noise (Non-Specific Binding) in the RIA. Chromatographic separation isolates the mono-iodinated tracer, yielding a high specific activity fraction.

Protocol B: Mid-Region PTH Radioimmunoassay Execution

This protocol establishes a self-validating competitive binding environment.

  • Assay Preparation:

    • Prepare assay buffer: 0.05 M Phosphate buffer (pH 7.4) containing 1% BSA, 0.1% Triton X-100, and 0.01% Sodium Azide.

  • Tube Setup (Self-Validating Matrix):

    • Total Count (TC): Tracer only (measures total radioactivity added).

    • Non-Specific Binding (NSB): Buffer + Tracer (measures background/separation efficiency).

    • Maximum Binding ( B0​ ): Buffer + Antibody + Tracer (measures 100% binding potential).

    • Standards/Samples: Standard curve points (e.g., 10 to 2000 pg/mL) or unknown serum samples + Antibody + Tracer.

  • Equilibration:

    • Add 100 µL of sample/standard, 100 µL of specific goat anti-PTH mid-region antiserum, and 100 µL of 125I -[Tyr43]-PTH (43-68) tracer (approx. 10,000 cpm) to respective tubes.

    • Vortex and incubate at 4°C for 24 to 48 hours.

    • Causality: Extended incubation at 4°C allows the competitive thermodynamic equilibrium to stabilize without risking proteolytic degradation of the endogenous PTH fragments in the serum samples.

  • Separation of Bound and Free Fractions:

    • Add 500 µL of cold Dextran-Coated Charcoal (DCC) suspension to all tubes (except TC).

    • Incubate for 15 minutes at 4°C, then centrifuge at 3000 x g for 15 minutes.

    • Causality: Charcoal particles are highly porous and adsorb small, free tracer molecules. The Dextran coating acts as a molecular sieve, preventing the larger Antibody-Tracer complexes from entering the pores. Thus, the pellet contains the "Free" tracer, and the supernatant contains the "Bound" complex.

  • Quantification:

    • Decant the supernatant into fresh tubes and measure radioactivity using a gamma counter for 1 minute per tube. Calculate the %B/B0​ for standard curve generation.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness and scientific integrity of the assay, the following performance metrics must be routinely validated. Deviations from these targets indicate reagent degradation or procedural errors.

Quality Control ParameterTarget SpecificationCausality / Rationale
Specific Activity 200 - 250 µCi/µgEnsures high assay sensitivity (lower limit of detection) without causing steric hindrance that compromises tracer immunoreactivity.
Maximum Binding ( B0​ ) 30% - 50% of TCValidates antibody viability and tracer structural integrity. Values >50% may induce a "hook effect" or reduce competitive sensitivity.
Non-Specific Binding (NSB) < 5% of TCConfirms efficient separation of bound/free fractions and successful tracer purification. High NSB obscures low-concentration sample readings.
Intra-assay CV < 8%Demonstrates precision and pipetting reproducibility within a single analytical run.
Inter-assay CV < 12%Ensures reliability across different days, operators, and different batches of the radioiodinated tracer.

References

  • Silverberg SJ, Gao P, Brown I, LoGerfo P, Cantor TL, Bilezikian JP. "Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism." The Journal of Clinical Endocrinology & Metabolism, 2003. URL:[Link]

  • Mallette LE, Tuma SN. "A new radioimmunoassay for the midregion of canine parathyroid hormone." Mineral and Electrolyte Metabolism, 1984. URL:[Link]

  • Orwoll E, Kopel A, Opsahl Z, Roberts L, Endres D, McClung M. "Hypochlorite radioiodination of parathyroid peptides (hPTH1-34, [Tyr43]hPTH44-68)." Journal of Laboratory and Clinical Medicine, 1985. URL:[Link]

Method

Application Note: Preparation and Utilization of [Tyr43]-PTH (43-68) (HUMAN) for Radioligand Binding Assays

Introduction & Scientific Rationale Parathyroid hormone (PTH) is a critical regulator of calcium and skeletal homeostasis. While the classical actions of PTH are mediated by its N-terminal domain (residues 1-34) binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Parathyroid hormone (PTH) is a critical regulator of calcium and skeletal homeostasis. While the classical actions of PTH are mediated by its N-terminal domain (residues 1-34) binding to the G protein-coupled PTH/PTHrP receptor (PTH1R), mounting evidence demonstrates the existence of distinct C-terminal PTH receptors (CPTHRs) expressed predominantly on osteocytes and renal tubular cells[1][2]. These receptors interact specifically with non-(1-84) circulating PTH fragments to modulate bone turnover and intracellular signaling[3].

The Role of [Tyr43]-PTH (43-68) (HUMAN): Native human PTH (43-68) lacks a tyrosine residue, making it impossible to efficiently radioiodinate using standard oxidative methods without damaging the peptide backbone. [Tyr43]-PTH (43-68) (CAS: 92952-95-9; MW: 2999.3 Da) is a synthetic surrogate engineered with a Tyrosine substitution at position 43[4][5]. This modification provides a highly reactive phenol ring for 125I labeling (electrophilic aromatic substitution) while preserving the downstream structural motifs required for high-affinity binding to the CPTHR[6]. Because it completely lacks the N-terminal 1-34 sequence, [Tyr43]-PTH (43-68) exhibits zero cross-reactivity with the classical PTH1R, making it the gold-standard radioligand for isolating CPTHR-specific pharmacology[1].

G Ligand ^125I-[Tyr43]-PTH (43-68) (Radioligand) Receptor C-Terminal PTH Receptor (CPTHR) Ligand->Receptor High Affinity Binding Signaling Intracellular Signaling (e.g., Osteocyte Survival) Receptor->Signaling Pathway Activation

Mechanism of ^125I-[Tyr43]-PTH (43-68) binding to CPTHR and downstream signaling.

Experimental Workflow & Logic

A successful radioligand binding assay requires a self-validating system where the ligand is labeled to a high specific activity without losing biological integrity, and the assay conditions strictly differentiate between specific receptor binding and non-specific matrix adherence.

Workflow Step1 1. Peptide Reconstitution [Tyr43]-PTH (43-68) Step2 2. Radioiodination Chloramine-T + ^125I Step1->Step2 Step3 3. Purification RP-HPLC / Sephadex G-25 Step2->Step3 Step4 4. Binding Assay Incubation with CPTHR+ Cells Step3->Step4 Step5 5. Separation & Detection PEI-Coated Filters & Gamma Counting Step4->Step5

Step-by-step workflow from peptide radioiodination to radioligand binding assay.

Protocol 1: Radioiodination of[Tyr43]-PTH (43-68)

Expertise Insight: We utilize the Chloramine-T method. While Chloramine-T is a strong oxidant, the sequence of [Tyr43]-PTH (43-68) lacks methionine residues, significantly reducing the risk of oxidative denaturation. However, strict adherence to a 45-second reaction time is mandatory to prevent di-iodination of the Tyr43 residue, which sterically hinders receptor recognition.

Materials Required
  • Peptide: [Tyr43]-PTH (43-68) (HUMAN), lyophilized.

  • Isotope: Na125I (Carrier-free, 1 mCi/10 µL).

  • Oxidant: Chloramine-T (1 mg/mL in 0.05 M Phosphate Buffer, pH 7.4).

  • Reductant: Sodium Metabisulfite (2 mg/mL in 0.05 M Phosphate Buffer, pH 7.4).

  • Carrier Protein: 10% Bovine Serum Albumin (BSA) in PBS.

Step-by-Step Methodology
  • Reconstitution: Dissolve 10 µg of [Tyr43]-PTH (43-68) in 10 µL of 0.05 M Phosphate Buffer (pH 7.4).

  • Isotope Addition: In a lead-shielded hood, add 1.0 mCi (approx. 10 µL) of Na125I to the peptide vial.

  • Oxidation (Critical Timing): Add 10 µL of the Chloramine-T solution. Agitate gently for exactly 45 seconds at room temperature.

  • Quenching: Immediately terminate the reaction by adding 20 µL of Sodium Metabisulfite solution.

  • Carrier Addition: Add 50 µL of 10% BSA to prevent the highly basic peptide from adsorbing to the reaction vial walls.

  • Purification: Load the mixture onto a Sephadex G-25 column (or semi-preparative RP-HPLC) pre-equilibrated with 0.1 M Acetic Acid containing 0.1% BSA. Collect 0.5 mL fractions.

  • Quality Control: Count 1 µL aliquots of each fraction in a gamma counter. The first radioactive peak corresponds to the 125I -[Tyr43]-PTH (43-68), while the second peak is free 125I .

Protocol 2: Radioligand Binding Assay

Expertise Insight: [Tyr43]-PTH (43-68) is a highly basic peptide (containing multiple Arginine and Lysine residues)[5]. It will bind non-specifically to glass fiber filters through electrostatic interactions. Pre-soaking the GF/C filters in 0.3% Polyethylenimine (PEI) is an absolute necessity. PEI coats the filter with a dense positive charge, repelling the peptide and reducing Non-Specific Binding (NSB) from >40% to <5% of total counts.

Materials Required
  • Target Cells: Osteocyte-like cells expressing CPTHR (e.g., MLO-Y4 or SaOS-2 cells).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM CaCl2​ , 5 mM KCl, 0.5% BSA, and protease inhibitors (e.g., 1 mM PMSF).

  • Radioligand: 125I -[Tyr43]-PTH (43-68) (approx. 2000 Ci/mmol specific activity).

  • Cold Competitor: Unlabeled [Tyr43]-PTH (43-68) (1 mM stock).

Step-by-Step Methodology
  • Cell Preparation: Harvest cells and resuspend in Binding Buffer at a density of 1×106 cells/mL.

  • Assay Setup (Triplicates):

    • Total Binding (TB) Tubes: 100 µL cells + 50 µL Binding Buffer + 50 µL 125I -[Tyr43]-PTH (43-68) (final concentration ~100 pM).

    • Non-Specific Binding (NSB) Tubes: 100 µL cells + 50 µL unlabeled[Tyr43]-PTH (43-68) (final concentration 1 µM) + 50 µL 125I -[Tyr43]-PTH (43-68).

  • Incubation: Incubate the reaction tubes at 15°C for 2 hours to reach steady-state equilibrium while minimizing receptor internalization[2].

  • Filter Preparation: Pre-soak Whatman GF/C glass fiber filters in 0.3% PEI for at least 1 hour at room temperature.

  • Separation: Rapidly filter the assay mixtures through the PEI-soaked filters using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the ligand-receptor complex during the wash step.

  • Quantification: Transfer the filters to counting tubes and measure radioactivity using a gamma counter for 1 minute per tube.

Data Presentation & Expected Outcomes

A self-validating assay will yield a high signal-to-noise ratio. Specific binding is calculated as: Specific Binding = Total Binding (TB) - Non-Specific Binding (NSB)

ParameterExpected Value / RangeTroubleshooting Indicator
Specific Activity 1800 - 2200 Ci/mmol< 1500 Ci/mmol suggests incomplete radioiodination or degraded isotope.
Non-Specific Binding (NSB) < 10% of Total Added Counts> 15% indicates failure of PEI filter coating or degraded BSA in buffer.
Receptor Affinity ( Kd​ ) 1.5 - 5.0 nMHigher Kd​ (lower affinity) suggests oxidative damage to the peptide during labeling.
Binding Capacity ( Bmax​ ) Cell-line dependent (~10,000 sites/cell )Low Bmax​ suggests receptor downregulation or poor cell viability.

Table 1: Typical Radioligand Binding Parameters for 125I -[Tyr43]-PTH (43-68).

References

  • (TYR43)-PTH (43-68) (HUMAN)
  • Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions Endocrine Reviews (Oxford University Press)
  • Synthesis and Characterization of Novel Biotinylated Carboxyl-terminal Parathyroid Hormone Peptides that Specifically Crosslink to the CPTH-receptor N
  • Radioimmunoassay for the middle region of human parathyroid hormone: comparison of two radioiodinated synthetic peptides Clinica Chimica Acta / ResearchG
  • Structure of non-(1-84)

Sources

Application

Developing a Competitive ELISA for the Quantification of (Tyr43)-PTH (43-68) (Human)

The user wants me to create a detailed application note and protocol for developing a competitive ELISA for (TYR43)-PTH (43-68) (HUMAN). Here's a breakdown of the requirements and how I'll address them: Part 1: Core Dire...

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Author: BenchChem Technical Support Team. Date: April 2026

The user wants me to create a detailed application note and protocol for developing a competitive ELISA for (TYR43)-PTH (43-68) (HUMAN).

Here's a breakdown of the requirements and how I'll address them:

Part 1: Core Directive (Autonomy)

  • I have full editorial control to structure the guide.

  • I will not use a rigid template.

  • I will analyze the topic and design a structure that is logical and easy for a researcher to follow.

My proposed structure will be:

  • Title:

  • Introduction:

    • Brief overview of Parathyroid Hormone (PTH) and its fragments.[1][2][3][4][5]

    • Significance of the (Tyr43)-PTH (43-68) fragment.[6][7][8][9]

    • Introduction to immunoassays, specifically competitive ELISA, and its suitability for small peptides.[10][11][12][13][14][15]

  • Principle of the Competitive ELISA:

    • A clear explanation of the competitive binding reaction.

    • A Graphviz diagram illustrating the principle.

  • Materials and Reagents:

    • A comprehensive list of all necessary equipment and reagents with specifications.

  • Assay Development and Optimization Workflow:

    • A Graphviz diagram showing the overall workflow.

    • Detailed, step-by-step protocols for each phase:

      • Phase 1: Reagent Preparation and Plate Coating Optimization.

        • Protocol for coating the microplate with (Tyr43)-PTH (43-68).

        • Checkerboard titration to determine optimal coating concentration and primary antibody dilution.

      • Phase 2: Standard Curve Generation.

        • Protocol for preparing (Tyr43)-PTH (43-68) standards.

        • Detailed steps for performing the competitive reaction and generating the standard curve.

      • Phase 3: Assay Validation.

        • Explanation of key validation parameters (Precision, Accuracy, Specificity, Sensitivity).[16][17][18][19]

        • Step-by-step protocols for each validation experiment.

  • Data Analysis and Interpretation:

    • How to process raw absorbance data.

    • Instructions on plotting the standard curve (inverse relationship).[20][21]

    • How to calculate the concentration of the analyte in unknown samples.[22][23]

  • Troubleshooting:

    • A table format with common problems, potential causes, and solutions.

  • References:

    • A numbered list of all cited sources with titles, sources, and clickable URLs.

Part 2: Scientific Integrity & Logic (E-E-A-T)

  • Expertise & Experience: I will explain the "why" behind each step. For example, why a specific blocking buffer is chosen[24][25][26][27][28], the importance of washing steps, and the rationale for incubation times.

  • Trustworthiness: Each protocol will be presented as a self-validating system. The validation section is key here, providing the user with the tools to confirm their assay is performing correctly.[16][17][19]

  • Authoritative Grounding & Comprehensive References: I will use the search results to provide in-text citations for key concepts and protocols. I will compile all these into a final reference list with working URLs.

Part 3: Visualization & Formatting

  • Data Presentation: I will use Markdown tables to summarize quantitative data, such as checkerboard titration results and validation parameters.

  • Experimental Protocols: I will use clear, numbered steps for all protocols.

  • Mandatory Visualization (Graphviz): I will create two DOT language diagrams:

    • A diagram illustrating the principle of the competitive ELISA.

    • A flowchart diagram for the overall experimental workflow. I will ensure these diagrams adhere to the specified formatting rules (width, color contrast, etc.).

I have gathered sufficient information from the initial search to proceed with creating the application note. The search results cover the principles of competitive ELISA, general ELISA protocols, peptide coating, blocking, substrates, data analysis, and assay validation. I also have some information on PTH fragments. I can now synthesize this information into the structured document as planned. I will proceed directly to generating the response.An Application Guide by Gemini Scientific

Introduction

Parathyroid Hormone (PTH) is a critical regulator of calcium and phosphorus homeostasis.[4][5] The full-length hormone, PTH (1-84), is metabolized into various fragments, which circulate in the bloodstream.[1][2][3] These fragments are not merely inactive byproducts; some may possess unique biological activities or serve as important biomarkers in various physiological and pathological states, such as Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).[1][2] The (Tyr43)-PTH (43-68) fragment is a specific mid-region segment of the human PTH molecule.[6][7][8] Quantifying such small peptide fragments presents a challenge for traditional sandwich ELISA formats, which require the analyte to be large enough to bind two distinct antibodies simultaneously.

This guide details the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a powerful immunoassay technique ideal for the quantification of small molecules like peptide fragments.[11][12][14][15] In this format, the target analyte in the sample competes with a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites.[10][13] The resulting signal is inversely proportional to the concentration of the analyte in the sample, providing a sensitive and specific method for its quantification.

Principle of the Competitive ELISA

The antigen-down competitive ELISA format is employed for this assay. The fundamental principle involves the competition between the (Tyr43)-PTH (43-68) peptide in the sample (unlabeled analyte) and a fixed amount of (Tyr43)-PTH (43-68) peptide immobilized on the microplate surface for binding to a specific primary antibody.

Initially, the microplate wells are coated with a known quantity of the synthetic (Tyr43)-PTH (43-68) peptide. The samples and standards, containing varying amounts of the target peptide, are then added to the wells along with a specific primary antibody. After an incubation period, any unbound antibody is washed away. A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP), is then added, which binds to the primary antibody captured on the plate. Following another wash step, a chromogenic substrate is introduced.[29][30][31][32] The HRP enzyme catalyzes a color change, and the intensity of this color is measured using a spectrophotometer. A high concentration of peptide in the sample results in less primary antibody binding to the coated peptide, leading to a weaker signal. Conversely, a low sample concentration yields a stronger signal.

Competitive ELISA Principle cluster_0 High Analyte Concentration in Sample cluster_1 Low Analyte Concentration in Sample Analyte_High Analyte in Sample (Tyr43)-PTH (43-68) Antibody1 Primary Antibody Analyte_High->Antibody1 Binds in Solution Coated_Ag1 Coated Antigen (Tyr43)-PTH (43-68) Antibody1->Coated_Ag1 Limited Binding Result1 Low Signal Analyte_Low Analyte in Sample (Tyr43)-PTH (43-68) Antibody2 Primary Antibody Analyte_Low->Antibody2 Limited Binding Coated_Ag2 Coated Antigen (Tyr43)-PTH (43-68) Antibody2->Coated_Ag2 Binds to Plate Result2 High Signal

Caption: Principle of the antigen-down competitive ELISA.

Materials and Reagents

Equipment
  • High-binding 96-well microplates (e.g., Nunc MaxiSorp™)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipette (50-300 µL) and single-channel pipettes (10-1000 µL)

  • Reagent reservoirs

  • Microplate shaker (optional, for incubation steps)

  • Vortex mixer

  • Humidified chamber for incubations

Reagents
  • Peptide Antigen: Synthetic (Tyr43)-PTH (43-68) (Human) of high purity (>95%)

  • Primary Antibody: High-affinity polyclonal or monoclonal antibody specific for the (43-68) region of PTH.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated goat anti-rabbit IgG or goat anti-mouse IgG (depending on the host species of the primary antibody).

  • Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate buffer, pH 9.6.[33][34]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[25][27][35] Other options like non-fat dry milk or commercial synthetic blockers can also be tested.[24][26][28]

  • Assay Diluent: 1% BSA in PBST (can be the same as Blocking Buffer).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.[30][31]

  • Stop Solution: 2N Sulfuric Acid (H₂SO₄).[30]

  • Ultrapure Water

Assay Development and Optimization Workflow

The development of a robust competitive ELISA involves a systematic, multi-phase approach.

Assay Development Workflow start Start: Define Assay Requirements phase1 Phase 1: Reagent Optimization (Checkerboard Titration) start->phase1 phase2 Phase 2: Standard Curve Generation phase1->phase2 Determine Optimal Coating & Ab Conc. phase3 Phase 3: Assay Validation phase2->phase3 Establish Assay Range & Sensitivity end Final Protocol Established phase3->end Confirm Performance Characteristics

Caption: Workflow for competitive ELISA development.

Phase 1: Reagent Preparation and Plate Coating Optimization

The goal of this phase is to determine the optimal concentrations of coating antigen and primary antibody that yield a strong signal with a low background, providing a suitable window for competition. This is typically achieved through a checkerboard titration.

Protocol 1: Checkerboard Titration

  • Antigen Coating:

    • Prepare serial dilutions of the (Tyr43)-PTH (43-68) peptide in Coating Buffer. Recommended starting range: 10 µg/mL down to 0.1 µg/mL.

    • Add 100 µL of each dilution to different columns of a 96-well plate. Include a "no-antigen" control column with Coating Buffer only.

    • Cover the plate and incubate overnight at 4°C.[33][34]

  • Washing and Blocking:

    • Flick the plate to remove the coating solution.

    • Wash the plate 3 times with 300 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).[36]

  • Primary Antibody Titration:

    • While the plate is blocking, prepare serial dilutions of the primary antibody in Assay Diluent. Recommended starting range: 1:500 to 1:20,000.

    • After incubation, wash the plate 3 times as described above.

    • Add 100 µL of each primary antibody dilution to different rows of the plate.

    • Cover and incubate for 2 hours at RT.

  • Secondary Antibody and Development:

    • Wash the plate 3 times.

    • Add 100 µL of the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to all wells.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times, ensuring thorough removal of unbound conjugate.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Read the absorbance at 450 nm.

Data Analysis: Analyze the absorbance values to find the combination of coating antigen and primary antibody concentration that gives a high signal (OD ≈ 1.5-2.0) with low background (OD < 0.1 in no-antigen wells). This combination will be used for subsequent steps.

Coating Conc.1:1000 Ab1:2000 Ab1:4000 Ab1:8000 Ab
5.0 µg/mL >3.02.852.101.55
2.5 µg/mL 2.902.451.851.30
1.0 µg/mL 2.151.701.200.85
0.5 µg/mL 1.401.100.750.50
Table 1: Example Checkerboard Titration Data (OD 450nm). The optimal condition might be 2.5 µg/mL coating and 1:4000 antibody dilution.
Phase 2: Standard Curve Generation

With optimal reagent concentrations established, the next step is to generate a standard curve to enable quantification.

Protocol 2: Generating the Standard Curve

  • Plate Coating:

    • Coat a 96-well plate with 100 µL/well of the (Tyr43)-PTH (43-68) peptide at the optimal concentration determined in Phase 1.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash and block the plate as described in Protocol 1.

  • Standard Preparation:

    • Prepare a stock solution of the (Tyr43)-PTH (43-68) peptide in Assay Diluent.

    • Create a serial dilution series of standards. A typical range for a peptide ELISA might be 1000 ng/mL down to ~1 ng/mL, including a zero standard (Assay Diluent only).[37] It is crucial to run at least 6-8 standard points.[37]

  • Competitive Reaction:

    • In a separate dilution plate or tubes, pre-mix 50 µL of each standard (or unknown sample) with 50 µL of the primary antibody (at its optimal dilution).

    • Incubate this mixture for 1 hour at RT to allow the antibody to bind to the peptide in solution.

    • Alternatively, add 50 µL of standard/sample to the coated plate, followed immediately by 50 µL of primary antibody.

  • Incubation on Coated Plate:

    • Wash the blocked plate 3 times.

    • Transfer 100 µL of the pre-incubated standard/antibody mixture to the corresponding wells of the coated plate. Run all standards and samples in duplicate or triplicate.[22][23]

    • Incubate for 2 hours at RT with gentle agitation.

  • Detection:

    • Wash the plate and perform the secondary antibody incubation, substrate development, and signal reading as described in Protocol 1.

Phase 3: Assay Validation

Assay validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose.[16][19] Key parameters should be assessed according to established guidelines.[16][17]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Precision The closeness of agreement between a series of measurements.Intra-assay CV ≤ 15%, Inter-assay CV ≤ 20%[38]
Accuracy (Recovery) The closeness of the mean test results to the true value.80-120% recovery of spiked analyte.[17]
Sensitivity (LLOQ) The lowest concentration of analyte that can be reliably quantified.Analyte signal is distinguishable from blank with acceptable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of other components.Minimal cross-reactivity with structurally related peptides.
Linearity of Dilution Assesses matrix effects by diluting a high-concentration sample.Recovery should be 80-120% across the dilution series.

Protocol 3: Assay Validation Experiments

  • Precision:

    • Intra-assay: Analyze 3-4 samples of known concentrations (low, medium, high) in 10-20 replicates on the same plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV).

    • Inter-assay: Analyze the same samples on 3-5 different days by different operators. Calculate the %CV across the plates.

  • Accuracy (Spike and Recovery):

    • Select at least 3 different matrix samples (e.g., serum, plasma).

    • Spike known amounts of (Tyr43)-PTH (43-68) (low, medium, high concentrations) into these samples.

    • Measure the concentration in both spiked and un-spiked samples.

    • Calculate the percent recovery: [(Spiked Sample Conc. - Un-spiked Sample Conc.) / Known Spiked Conc.] * 100.

  • Specificity (Cross-Reactivity):

    • Prepare high-concentration solutions of structurally related peptides (e.g., other PTH fragments, unrelated peptides).

    • Run these solutions in the assay and determine the concentration at which they produce a signal equivalent to the 50% binding point (IC50) of the target analyte.

    • Calculate percent cross-reactivity: [IC50 of (Tyr43)-PTH (43-68) / IC50 of Related Peptide] * 100.

  • Sensitivity (Lower Limit of Quantification - LLOQ):

    • Determine the lowest standard concentration on the curve that can be measured with a %CV < 20% and accuracy of 80-120%. This is your LLOQ.

Data Analysis and Interpretation

  • Calculate Mean Absorbance: Average the absorbance readings for each set of replicate standards, controls, and samples.

  • Subtract Background: Subtract the average absorbance of the blank (no antigen) wells from all other readings.

  • Generate the Standard Curve:

    • Plot the mean absorbance values (Y-axis) against the corresponding standard concentrations (X-axis).

    • For competitive ELISAs, the resulting curve will be inverse sigmoidal.[20][21]

    • Use a 4-parameter logistic (4PL) or 5-parameter logistic (5PL) curve fit model, which is standard for immunoassays.[37]

  • Calculate Sample Concentrations:

    • Interpolate the concentration of the unknown samples from the standard curve using the analysis software.[23]

    • Important: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.[22][23]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Background - Insufficient blocking- Secondary antibody concentration too high- Inadequate washing- Substrate contaminated or over-incubated- Optimize blocking buffer type and incubation time- Titrate secondary antibody- Increase number of wash steps or soak time- Use fresh substrate; reduce incubation time
Low Signal - Reagent concentration too low (coating Ag, Abs)- Reagents expired or improperly stored- Insufficient incubation times- Stop solution added too soon- Re-run checkerboard titration- Check reagent integrity and storage conditions- Optimize incubation times and temperatures- Ensure adequate color development before stopping
High Variability (High %CV) - Inconsistent pipetting- Plate not washed uniformly- Temperature variation across the plate ("edge effect")- Sample matrix interference- Practice pipetting technique; use calibrated pipettes- Ensure all wells are filled and emptied completely during washes- Incubate plate in a stable temperature environment; avoid stacking plates- Test different sample diluents; perform linearity of dilution
No Signal - Omission of a key reagent (e.g., primary Ab, secondary Ab)- Incorrect antibody pair (secondary doesn't recognize primary)- Inactive enzyme or substrate- Carefully review protocol steps- Verify host species of primary Ab and specificity of secondary Ab- Use fresh HRP conjugate and TMB substrate

References

  • Vertex AI Search. (2025, January 8).
  • Biocompare. ELISA Blocking Buffers.
  • Excedr. (2023, March 8).
  • Surmodics IVD.
  • JPT Peptide Technologies.
  • Surmodics IVD. ELISA Blocking Reagents / Blocking Buffers.
  • Wikipedia. Immunoassay.
  • Merck Millipore.
  • MyBioSource Learning Center. (2024, July 25).
  • Biocompare. (2026, February 24).
  • Bioss. (2024, January 24).
  • R&D Systems.
  • Mabtech.
  • Kementec Solutions. Synthetic Blocking Buffer, ELISA | Animal by-product-free.
  • Abcam. Competitive ELISA protocol.
  • UK NEQAS IIA. (2024, July 12). Principles of Immunoassays.
  • Abcam.
  • Peptide-ELISA Protocol.
  • Creative Proteomics. Protocol for Competitive ELISA.
  • SciSpace.
  • How to Analyze ELISA Data: A Practical Guide for Scientists Getting Started. (2026, February 20).
  • PMC. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder.
  • Thermo Fisher Scientific - JP.
  • Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. (2025, November 19).
  • NCBI Bookshelf - NIH. (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • Biomol GmbH. (2020, November 22). Choosing the Right ELISA Blocking Buffer.
  • Cell Signaling Technology. (2005, June 15). ELISA-Peptide Assay Protocol.
  • Bio-Rad.
  • PubMed. (2018, November 29). Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder.
  • Parathyroid Hormone: Reference Range, Interpretation, Collection and Panels. (2025, August 21).
  • BMA Biomedicals. Peptide ELISA Protocol Nr. V.
  • NextSDS. (TYR43)-PTH (43-68) (HUMAN)
  • LifeTein Peptide Blog. (2026, February 27). ELISA Protocol.
  • EAG Laboratories. ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
  • Proteintech Group.
  • MSD Manual Professional Edition.
  • IntechOpen. (2020, December 3).
  • Taylor & Francis. (2022, March 2).
  • PMC. (2006, May 31).
  • Creative Diagnostics.
  • Creative Diagnostics. Competitive ELISA Protocol.
  • Intact-PTH [Parathyroid Hormone] ELISA [Enzyme-Linked ImmunoSorbent Assay].
  • Aapptec Peptides.
  • Sapphire Bioscience. [Tyr43] PTH (43-68) (human).
  • Advanced ChemTech. [Tyr43] PTH (43-68) (human).
  • Cloud-Clone.
  • Cloud-Clone.
  • PubMed. (2002, November 15).
  • LabCart. [Tyr43]-PTH (43-68), human, 10mg.
  • Immunoway.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Handling Guide for (TYR43)-PTH (43-68) (HUMAN)

Welcome to the Technical Support Center for (TYR43)-PTH (43-68) (HUMAN) . This guide is engineered for researchers, scientists, and drug development professionals who require authoritative, field-proven methodologies for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (TYR43)-PTH (43-68) (HUMAN) . This guide is engineered for researchers, scientists, and drug development professionals who require authoritative, field-proven methodologies for handling this specific parathyroid hormone fragment.

Below, you will find a self-validating troubleshooting framework designed to resolve aqueous solubility issues, prevent aggregation, and ensure the structural integrity of your peptide during in vitro and in vivo assays.

Part 1: Core Physicochemical Profiling & FAQs

Q1: What are the intrinsic physicochemical properties of (Tyr43)-PTH (43-68) that dictate its solubility? A: To predict and troubleshoot solubility, we must first analyze the primary sequence. (Tyr43)-PTH (43-68) (HUMAN) is a 26-amino-acid fragment of human parathyroid hormone (PTH) where Tyrosine replaces the native residue at position 43. This specific analog is frequently utilized as a tracer and standard in midmolecule radioimmunoassays (RIA)[1].

Quantitative Data Summary:

PropertyValue
Amino Acid Sequence Y-R-D-A-G-S-Q-R-P-R-K-K-E-D-N-V-L-V-E-S-H-E-K-S-L-G
Molecular Formula C₁₂₆H₂₀₈N₄₂O₄₃[2]
Molecular Weight 2999.26 g/mol [2]
Net Charge (pH 7.0) +2 (Basic Peptide)
Isoelectric Point (pI) ~9.8
CAS Number 92952-95-9[2]

Causality: The peptide has a net positive charge (+2) at physiological pH due to a high abundance of basic residues (Arg, Lys, His) relative to acidic residues (Asp, Glu)[3],[4]. Because its isoelectric point (pI) is strongly basic, it is most soluble in acidic to neutral aqueous environments where electrostatic repulsion prevents aggregation[5],[6].

Part 2: Standard Reconstitution Protocol

Q2: What is the standard, self-validating reconstitution protocol for this specific peptide? A: Because it is a basic peptide (overall charge > 0), the primary solvent of choice is sterile, endotoxin-free water[3],[4].

Step-by-Step Methodology:

  • Centrifugation: Centrifuge the lyophilized vial at 10,000 x g for 3 minutes. (Self-validation: Visual inspection of the pellet ensures no material is lost upon opening the cap).

  • Initial Solubilization: Add sterile water to achieve a concentrated stock of 1-2 mg/mL[3].

  • Agitation: Gently vortex or use a sonicating water bath for 3-5 minutes at room temperature to enhance dissolution[6],[4].

  • Validation: Inspect the solution against a dark background. It should be completely clear. If turbidity persists, proceed to the troubleshooting steps in Q3.

Part 3: Troubleshooting Guide

Q3: My peptide remains turbid or insoluble in sterile water. What is the mechanistic cause, and how do I resolve it? A: Causality: While the sequence is overall hydrophilic, lyophilized peptides are often synthesized and delivered as trifluoroacetate (TFA) salts. TFA can induce localized hydrophobic interactions and secondary structure formation (e.g., in the hydrophobic "NVLV" region of this sequence), hindering aqueous solvation. Furthermore, if the local pH approaches the peptide's pI, solubility drops drastically[6].

Resolution: Lower the solvent pH to disrupt intermolecular interactions and fully protonate the basic residues, maximizing electrostatic repulsion[5].

Troubleshooting Protocol:

  • Add 10% to 30% (v/v) aqueous acetic acid dropwise to the turbid aqueous mixture[3],[4].

  • Sonicate for 5 minutes[4].

  • If dissolution is achieved, the peptide can be diluted directly into the working buffer, provided the final pH is adjusted to physiological levels.

  • If the peptide still fails to dissolve, add a minimal amount of DMSO (<5% final volume) to disrupt remaining hydrophobic pockets, though this is rarely needed for peptides with a net charge >0[3],[4].

Q4: How do I transition the solubilized peptide into a physiological assay buffer (e.g., PBS, pH 7.4) without causing precipitation? A: Causality: Directly dissolving the lyophilized powder in a buffered solution like PBS can cause "salting out." High ionic strength can shield the electrostatic charges of the peptide, reducing solubility[6]. Additionally, localized pH shifts during dissolution can force the peptide near its pI (~9.8), leading to irreversible aggregation.

Resolution: Always create a concentrated stock in pure water or dilute acetic acid first.

Protocol:

  • Ensure the peptide is fully dissolved in the stock solution (1-2 mg/mL).

  • Slowly add the stock solution dropwise into the physiologically buffered solution (e.g., 1X PBS, pH 7.4) under continuous gentle vortexing.

  • Self-validation: Measure the final pH to ensure it remains at 7.4. If turbidity appears, reduce the buffer concentration or add a compatible non-ionic surfactant.

Q5: How should the aqueous peptide solution be stored to prevent long-term degradation and aggregation? A: Causality: Aqueous peptides are susceptible to hydrolysis, oxidation, and aggregation over time. Repeated freeze-thaw cycles cause localized concentration gradients (cryoconcentration) that force peptides into aggregates.

Protocol:

  • Aliquot the clear stock solution into single-use low-bind microcentrifuge tubes[3].

  • Store at -20°C or preferably -80°C[3].

  • For highly diluted working solutions (<100 µg/mL), add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to prevent adsorption to the plastic tube walls.

Part 4: Mechanistic Workflows (Visualized)

ReconstitutionWorkflow Start Lyophilized (Tyr43)-PTH (43-68) Centrifuge Centrifuge Vial (10,000 x g, 3 min) Start->Centrifuge Water Add Sterile Water (Target: 1-2 mg/mL) Centrifuge->Water Check1 Is Solution Clear? Water->Check1 Success1 Dilute to Working Buffer (e.g., PBS pH 7.4) Check1->Success1 Yes Acid Add 10-30% Acetic Acid Dropwise + Sonication Check1->Acid No (Turbid) Check2 Is Solution Clear? Acid->Check2 Success2 Dilute to Working Buffer (Monitor pH) Check2->Success2 Yes DMSO Add minimal DMSO (<5% final vol) Check2->DMSO No DMSO->Success2 Dissolved

Workflow for the reconstitution and troubleshooting of basic peptides.

MechanisticPathway State1 Lyophilized Peptide (TFA Salt Form) PathA Direct Buffer Addition (e.g., PBS pH 7.4) State1->PathA PathB Pure Water / Acid Addition (pH < 6.0) State1->PathB MechA High Ionic Strength + pH approaches pI (~9.8) PathA->MechA MechB Protonation of Basic Residues (Maximized Electrostatic Repulsion) PathB->MechB OutcomeA Intermolecular Salt Bridges & Aggregation (Insoluble) MechA->OutcomeA OutcomeB Complete Solvation (Clear Solution) MechB->OutcomeB

Mechanistic pathways of peptide solvation versus aggregation based on solvent choice.

References

  • Peptide Solubilization: Guidelines for Peptide Solubility | jpt.com | 5

  • Guidelines for Peptide Dissolving: Methods to improve peptide solubility | creative-peptides.com | 6

  • Peptide Solubility and Storage Guidelines | medchemexpress.com |3

  • Peptide Handling Guideline | biocat.com | 4

  • H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH-Molbase | molbase.com | 2

  • Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism | oup.com |1

  • RP-598 Human PTH (7-34) | 4adi.com |

Sources

Optimization

Technical Support Center: Preventing Proteolytic Degradation of (TYR43)-PTH (43-68) in Serum

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and prevent the proteolytic degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot and prevent the proteolytic degradation of (TYR43)-PTH (43-68) in serum samples.

Scientific Context & Causality

(TYR43)-PTH (43-68) is a synthetic peptide frequently utilized as a tracer and standard in mid-molecule radioimmunoassays (RIAs)[1]. Because it lacks the N-terminal domain, it is highly specific for detecting mid-regional fragments that accumulate in conditions like chronic renal failure[1]. However, maintaining the structural integrity of this peptide in serum is notoriously difficult.

The Mechanistic Challenge: Serum is a highly active proteolytic matrix. The very act of generating serum requires the activation of the coagulation cascade. This cascade produces high concentrations of active serine proteases (such as thrombin and plasmin)[2]. These serine proteases, along with endogenous metalloproteases and cathepsins, rapidly cleave the peptide bonds of parathyroid hormone (PTH) fragments[3].

Pathway Serum Serum Matrix (Coagulation Active) Clotting Clotting Cascade Activation Serum->Clotting Metallo Metalloproteases Serum->Metallo Serine Serine Proteases (e.g., Thrombin) Clotting->Serine Degraded Degraded PTH Fragments Serine->Degraded Cleaves Metallo->Degraded Cleaves PTH (TYR43)-PTH (43-68) Intact Peptide PTH->Degraded Susceptible Aprotinin Aprotinin (Inhibitor) Aprotinin->Serine Blocks EDTA EDTA / Chelators (Inhibitor) EDTA->Metallo Blocks

Proteolytic degradation pathway of PTH fragments in serum and targeted inhibition.

Troubleshooting & FAQs

Q1: Why is my (TYR43)-PTH (43-68) standard degrading rapidly in serum, but remains stable in EDTA plasma? A1: This is a classic pre-analytical artifact. EDTA plasma contains chelating agents that bind calcium (Ca²⁺). Calcium is an essential cofactor for both the coagulation cascade and the activity of metalloproteases. By chelating calcium, EDTA inherently halts the generation of serine proteases and inactivates metalloproteases, stabilizing the peptide[3]. In contrast, plain serum allows the clotting cascade to run to completion, flooding the sample with active serine proteases that actively degrade PTH fragments[2].

Q2: My experimental design strictly requires serum. What is the optimal protease inhibitor strategy? A2: If serum is mandatory, you must manually intervene to halt proteolytic activity immediately after the required clotting period. Aprotinin (a specific serine protease inhibitor) significantly reduces in vitro degradation[2]. However, for comprehensive protection, a broad-spectrum Protease Inhibitor Cocktail (PIC) is superior because it neutralizes multiple protease classes simultaneously[4].

Table 1: Quantitative Impact of Protease Inhibitors on PTH Stability in Serum (Room Temperature)

Inhibitor ConditionTarget Protease ClassDegradation at 24hDegradation at 48h
Plain Serum (No Inhibitor) All Active Proteases~24.7%~40.7%
Aprotinin (500 KIU/mL) Serine Proteases~9.6%~17.1%
Leupeptin (100 µmol/L) Serine & Cysteine Proteases<5% (Stable)~16.0%
EDTA (10 µmol/L) Metalloproteases<5% (Stable)~32.1%
Protease Inhibitor Cocktail (PIC) Broad-Spectrum<5% (Stable)No significant change

Data synthesized from comparative stability studies on PTH in blood specimens[2][3].

Q3: How do temperature and processing lag times affect peptide stability? A3: Proteolytic degradation is highly temperature-dependent. At room temperature (RT), significant degradation of PTH fragments occurs within 24 hours[4]. At 4°C, the kinetic activity of proteases is drastically reduced, keeping the peptide stable for up to 72 hours even in plain gel separator tubes[4]. For long-term storage, samples must be flash-frozen and kept at -80°C.

Self-Validating Experimental Protocol: Serum Collection & Stabilization

To ensure absolute confidence in your analytical results, use the following step-by-step workflow. This protocol includes a built-in validation mechanism to confirm protease neutralization.

Workflow Step1 1. Blood Draw into Plain/Gel Tube Step2 2. Clotting at Room Temp (Max 30 mins) Step1->Step2 Step3 3. Centrifugation (1300 x g, 10 min, 4°C) Step2->Step3 Step4 4. Immediate Addition of Protease Inhibitor Cocktail Step3->Step4 Step5 5. Aliquot & Flash Freeze (Store at -80°C) Step4->Step5 Validation QC: Spike-in Recovery Assay Step5->Validation

Step-by-step workflow for the collection and stabilization of serum for PTH assays.

Step-by-Step Methodology:
  • Preparation: Pre-chill your centrifuge to 4°C. Prepare a broad-spectrum Protease Inhibitor Cocktail (PIC) or Aprotinin (targeting a final concentration of 500 KIU/mL) in low-bind microcentrifuge tubes.

  • Blood Collection: Draw whole blood into plain glass or silica-coated gel separator tubes to initiate the clotting cascade.

  • Controlled Coagulation: Allow the blood to clot at room temperature for exactly 30 minutes . Do not exceed this time frame, as prolonged exposure to the active clot matrix accelerates peptide cleavage.

  • Centrifugation: Centrifuge the tubes at 1300 x g for 10 minutes at 4°C to separate the serum from the clot.

  • Inhibitor Addition (Critical Step): Immediately transfer the clarified serum supernatant into the pre-prepared tubes containing the PIC. Gently invert 5-6 times to ensure homogenous distribution of the inhibitors.

  • Aliquoting & Storage: Divide the stabilized serum into single-use aliquots using low-bind tubes (to prevent hydrophobic adsorption of the peptide to the plastic). Flash-freeze in liquid nitrogen and transfer to -80°C for long-term storage.

  • Self-Validation (QC) Step: To prove your protocol is a self-validating system, perform a spike-and-recovery assay. Spike 100 pg/mL of synthetic (TYR43)-PTH (43-68) into a parallel control serum aliquot immediately after PIC addition. Process it identically to your samples. A recovery rate of >90% (quantified via LC-MS/MS or RIA) definitively validates that the endogenous proteases in your specific sample matrix have been fully neutralized.

References

  • The comparison of parathyroid hormone degradation effect by various protease inhibitors in blood specimen - PubMed (NIH). [Link]

  • Effect of a protease inhibitor on in vitro stability of intact parathyroid hormone - PubMed (NIH).[Link]

  • The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PubMed Central (NIH).[Link]

  • Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism - The Journal of Clinical Endocrinology & Metabolism (Oxford Academic).[Link]

Sources

Troubleshooting

Technical Support Center: Extending the Shelf Life of Reconstituted (TYR43)-PTH (43-68)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained signal loss or assay drift when working with parathyroid hormone fragments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained signal loss or assay drift when working with parathyroid hormone fragments.

(TYR43)-PTH (43-68) is a highly specialized human parathyroid hormone fragment featuring a Tyrosine substitution at position 43. It is predominantly utilized as a critical tracer and standard in midmolecule radioimmunoassays (RIA)[1]. Because the structural fidelity of this peptide dictates the diagnostic sensitivity of your assays, improper reconstitution and storage will lead to rapid degradation. This guide provides field-proven, mechanistically grounded protocols to maximize the shelf life and integrity of your (TYR43)-PTH (43-68) solutions.

The Causality of Peptide Degradation

Peptides are inherently unstable in aqueous environments. When (TYR43)-PTH (43-68) is transitioned from a stable lyophilized powder into a solution, it becomes immediately vulnerable to three primary degradation pathways:

  • Deamidation: The sequence contains Glutamine (Gln) and Asparagine (Asn) residues, which rapidly deamidate into glutamic acid and aspartic acid at neutral to basic pH levels[2],[3].

  • Non-Specific Adsorption: At low working concentrations (e.g., <1 mg/mL), the high surface-area-to-volume ratio causes the hydrophobic regions of the peptide to irreversibly bind to the walls of plastic or glass vials.

  • Hydrolysis via Micro-Thawing: Temperature fluctuations, particularly from "frost-free" freezers, cause repeated micro-freeze-thaw events that physically shear the peptide backbone[4],[3].

Stability & Degradation Workflow

PTH_Workflow Equilibrate 1. Thermal Equilibration (Desiccator to RT) Reconstitute 2. Solubilization (pH 5.0-6.0 Buffer) Equilibrate->Reconstitute Prevents condensation Carrier 3. Carrier Addition (0.1% BSA/HSA) Reconstitute->Carrier Solubilizes peptide Degradation Degradation Pathway (Deamidation / Adsorption) Reconstitute->Degradation Prolonged 4°C storage Aliquot 4. Aliquoting (LoBind Tubes) Carrier->Aliquot Prevents wall adsorption Freeze 5. Cryopreservation (-80°C, No Auto-Defrost) Aliquot->Freeze Prevents freeze-thaw

Optimized reconstitution and cryopreservation workflow for (TYR43)-PTH (43-68).

Self-Validating Reconstitution & Preservation Protocol

Do not treat peptide reconstitution as a simple dilution. Treat it as a controlled chemical stabilization process. Follow this self-validating methodology to ensure maximum shelf life.

  • Step 1: Thermal Equilibration. Before opening, allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30–60 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the hygroscopic peptide powder, initiating premature hydrolysis before you even add your buffer[4],[3].

  • Step 2: Acidic Solubilization. Dissolve the peptide using sterile, dilute acetic acid (0.1%) or a slightly acidic buffer to achieve a pH of 5.0–6.0[3].

    • Causality: An acidic environment significantly suppresses the deamidation rate of the susceptible Asn and Gln residues present in the peptide sequence[3].

    • Validation Check: Inspect the solution against a dark background. A completely clear solution validates successful solubilization. If persistent haziness remains, sonicate gently for 60 seconds[3]. Do not vortex vigorously, as this causes foaming and denaturation.

  • Step 3: Carrier Protein Saturation. Dilute the stock solution to your working concentration using a buffer containing 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)[5],.

    • Causality: The highly abundant carrier protein outcompetes the dilute PTH fragment for binding sites on the vial walls, preserving your effective peptide titer.

  • Step 4: Aliquoting & Blanketing. Divide the solution into single-use aliquots using low-protein-binding microcentrifuge tubes[5]. Optionally, overlay the solution with dry Argon or Nitrogen gas before sealing.

    • Causality: Inert gas blanketing displaces oxygen, preventing the oxidation of the peptide[3]. Aliquoting strictly prevents repeated freeze-thaw cycles[4].

  • Step 5: Cryopreservation. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

    • Causality: Deep freezing halts kinetic degradation. You must use a manual-defrost freezer; frost-free freezers will destroy the peptide over time[4],[3].

Quantitative Storage Parameters

Use the following data table to benchmark your expected shelf life based on your laboratory's specific storage conditions.

Storage StateBuffer / AdditivesTemperatureExpected Shelf LifePrimary Degradation Risk
Lyophilized Powder None-20°C to -80°C2–3 Years[6]Moisture Condensation[4]
Reconstituted Stock pH 5.0–6.0 (No BSA)4°C1–2 Weeks[5]Deamidation, Adsorption[3]
Reconstituted Stock 0.1% BSA / HSA4°C3–4 Weeks[4]Bacterial Contamination[4]
Single-Use Aliquot 0.1% BSA (pH 5.0)-20°C3–6 MonthsMicro-thawing (if frost-free)[3]
Single-Use Aliquot 0.1% BSA (pH 5.0)-80°C12+ Months[4]Minimal

Troubleshooting FAQs

Q: We use (TYR43)-PTH (43-68) as a tracer in our midmolecule RIA. Recently, our standard curve has flattened, and the signal is weak. The reconstituted stock is 3 weeks old and stored at 4°C. What happened? A: Your peptide has suffered from a combination of non-specific surface adsorption and deamidation. In midmolecule RIAs, structural integrity is paramount for antibody recognition[1]. At 4°C without a carrier protein, a significant fraction of the peptide binds to the vial walls. Furthermore, the Gln and Asn residues deamidate over time in aqueous solutions[3]. Resolution: Always add 0.1% BSA to your working stock and freeze single-use aliquots at -80°C immediately after reconstitution[4].

Q: My peptide solution appears cloudy immediately after adding the reconstitution buffer. Is it degraded? A: Not necessarily. Cloudiness usually indicates incomplete solubilization rather than degradation[5],[3]. (TYR43)-PTH (43-68) has specific hydrophobic regions that may resist immediate dissolution in neutral buffers. Resolution: Do not vortex. Instead, use gentle sonication for 1-2 minutes[3]. If it remains cloudy, ensure your primary solvent is slightly acidic (0.1% acetic acid) before diluting it with your final assay buffer[3].

Q: Can I store my peptide aliquots in the standard laboratory -20°C freezer? A: It depends entirely on the freezer's cooling mechanism. You must strictly avoid "frost-free" freezers[4],[3]. These units periodically cycle their internal temperatures above freezing to melt ice buildup. These cycles cause the peptide solution to undergo repeated micro-freeze-thaw events, which drastically accelerates structural degradation and loss of biological activity[3]. Use a manual-defrost freezer or, ideally, a -80°C ultralow temperature freezer[4].

References

  • Title: Maximizing Peptide Stability: Lab Storage Techniques. Source: New Wave Peptides. URL: [Link]

  • Title: Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism. Source: The Journal of Clinical Endocrinology & Metabolism. URL: [Link]

  • Title: Peptide Handling, Dissolution & Storage. Source: National Institute for Biological Standards and Control (NIBSC). URL: [Link]

  • Title: RP-598 Human PTH (7-34) Product Data Sheet. Source: Alpha Diagnostic International. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Binding affinity comparison of (TYR43)-PTH (43-68) vs PTH (1-34)

As a Senior Application Scientist, I frequently encounter misconceptions regarding the functional domains of Parathyroid Hormone (PTH) and the selection of appropriate peptide fragments for assay development. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter misconceptions regarding the functional domains of Parathyroid Hormone (PTH) and the selection of appropriate peptide fragments for assay development. This guide provides a rigorous, data-driven comparison of the canonical N-terminal agonist PTH (1-34) and the synthetic mid-regional tracer (Tyr43)-PTH (43-68) . By dissecting their receptor specificities, binding affinities, and experimental utilities, we establish a self-validating framework for researchers navigating PTH receptor pharmacology and immunoassay design.

The intact human Parathyroid Hormone is an 84-amino acid peptide, but its physiological actions are highly compartmentalized.

PTH (1-34) represents the fully active N-terminal fragment. It binds with high affinity to the Parathyroid Hormone-1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR)[1]. The binding mechanism is bipartite: the N-terminal portion (residues 1-14) inserts deeply into the transmembrane domain (TMD) to trigger G-protein coupling (Gs/Gq), while the C-terminal portion of the fragment (residues 15-34) engages the extracellular domain (ECD) to confer high-affinity binding[2].

(Tyr43)-PTH (43-68) , conversely, is a synthetic mid-to-C-terminal fragment. Native C-terminal fragments do not bind to PTH1R; instead, they interact with a distinct, non-classical C-terminal PTH receptor (CPTHR)[3]. These C-terminal fragments often exert opposing physiological effects, such as hypocalcemic and antiresorptive actions, and have a 10-fold greater affinity for the CPTHR compared to other fragments[4].

G PTH134 PTH (1-34) (N-terminal) PTH1R PTH1R (Class B GPCR) PTH134->PTH1R High Affinity (Kd ~1-5 nM) TYR43 (Tyr43)-PTH (43-68) (Mid/C-terminal) CPTHR CPTHR (C-terminal Receptor) TYR43->CPTHR High Affinity (Nanomolar) cAMP cAMP / PKA Pathway (Anabolic Bone Formation) PTH1R->cAMP Gs/Gq Coupling Ca2 Intracellular Ca2+ (Hypocalcemic / Antiresorptive) CPTHR->Ca2 Distinct Signaling

Figure 1: Divergent receptor targeting and signaling pathways of PTH(1-34) and (Tyr43)-PTH(43-68).

Receptor Specificity & Quantitative Binding Affinity

The table below summarizes the binding profiles. PTH(1-34) binds to two pharmacologically distinguishable high-affinity PTH1R conformations: R0 (G protein-uncoupled) and RG (G protein-coupled)[1][2]. (Tyr43)-PTH (43-68) exhibits zero cross-reactivity with PTH1R, making it an orthogonal tool for studying C-terminal specific pathways.

Peptide FragmentPrimary Target ReceptorBinding AffinityStructural Role / Experimental Utility
PTH (1-34) PTH1R (R0 & RG states)Kd ≈ 1–5 nMOsteoanabolic signaling; Binds ECD and TMD of PTH1R
(Tyr43)-PTH (43-68) CPTHR (C-terminal Receptor)High (Nanomolar)Diagnostic tracer; Hypocalcemic/antiresorptive signaling
PTH (1-34) CPTHRNo measurable bindingLacks C-terminal recognition sequence
(Tyr43)-PTH (43-68) PTH1RNo measurable bindingLacks N-terminal activation and ECD binding domains

Causality in Experimental Choices: The (Tyr43) Modification

A critical question for assay developers is: Why use a synthetic (Tyr43) modification?

Native human PTH lacks a tyrosine residue in the 43-68 mid-region. Tyrosine is strictly required for oxidative radioiodination (e.g., via the Chloramine-T method) because the electrophilic substitution of ^125I occurs at the ortho position of the phenolic ring. By synthesizing a variant with Tyrosine at position 43, researchers create a radiotracer that achieves high specific activity without disrupting the native structural conformation required for CPTHR binding or antibody recognition in mid-molecule Radioimmunoassays (RIA)[3].

Self-Validating Experimental Protocols

To accurately measure these distinct affinities, the experimental design must isolate the binding event from confounding variables like receptor internalization.

Protocol A: Radioligand Competition Assay for PTH1R Affinity
  • Causality: Utilizing isolated membranes from HEK293 cells stably expressing PTH1R isolates the binding event from intracellular trafficking dynamics, ensuring accurate Kd determination[1].

  • Self-Validating System: The inclusion of a high-concentration cold ligand (1 µM unlabeled PTH(1-34)) establishes the Non-Specific Binding (NSB) baseline. If the NSB exceeds 20% of total binding, the assay invalidates itself, indicating tracer degradation or insufficient membrane washing.

    • Membrane Preparation: Resuspend HEK293-PTH1R membranes in binding buffer (50 mM Tris-HCl, 2 mM MgCl2, 20% glycerol, pH 7.4).

    • Tracer Incubation: Add a constant concentration (e.g., 100,000 cpm) of ^125I-PTH(1-34) to all wells.

    • Competition: Add increasing concentrations (10^-12 to 10^-6 M) of cold PTH(1-34).

    • Separation: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific sticking.

    • Quantification: Measure bound radioactivity using a gamma counter and calculate the IC50 using non-linear regression.

Protocol B: Mid-Molecule RIA using (Tyr43)-PTH (43-68)
  • Causality: Quantifying C-terminal fragments is critical because they accumulate in renal failure and possess distinct biological activities[4]. (Tyr43)-PTH(43-68) serves as the ideal tracer and standard because it selectively targets the mid-region antibodies without cross-reacting with intact PTH(1-34)[3].

  • Self-Validating System: The standard curve must demonstrate a dose-dependent displacement of the ^125I-(Tyr43)-PTH(43-68) tracer. A failure to achieve a minimum B0/T (maximum bound over total) of 30% flags the tracer as functionally compromised.

    • Tracer Preparation: Radioiodinate (Tyr43)-PTH(43-68) using the Chloramine-T method and purify via HPLC to achieve high specific activity.

    • Sample Incubation: Incubate patient serum or experimental samples with a mid-molecule specific antibody (e.g., goat anti-PTH 43-68) for 24 hours at 4°C.

    • Tracer Addition: Add ^125I-(Tyr43)-PTH(43-68) and incubate for an additional 24 hours to allow competitive equilibrium.

    • Precipitation: Separate the antibody-bound fraction using a secondary antibody (e.g., donkey anti-goat IgG) and polyethylene glycol (PEG) to precipitate the complex.

    • Analysis: Centrifuge, decant the supernatant, and count the pellet in a gamma counter to interpolate unknown concentrations from the standard curve.

Workflow Step1 1. Tracer Preparation 125I-labeling of (Tyr43)-PTH(43-68) Step3 3. Radioligand Incubation Mix Tracer, Membranes & Competitor Step1->Step3 Step2 2. Membrane Isolation HEK293 cells expressing Receptors Step2->Step3 Step4 4. Separation Rapid Filtration (GF/C filters) Step3->Step4 Step5 5. Quantification Gamma Counting & IC50 Calculation Step4->Step5

Figure 2: Self-validating radioligand competition assay workflow for PTH receptor binding.

References

  • Title: Dimeric R25C PTH(1-34)
  • Title: Molecular recognition of two endogenous hormones by the human parathyroid hormone receptor-1 Source: bioRxiv URL
  • Title: Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84)
  • Title: Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography–High-Resolution Mass Spectrometry Source: ResearchGate URL

Sources

Comparative

Technical Comparison Guide: Native PTH (43-68) vs. [Tyr43]PTH (43-68) Analog in Endocrine Diagnostics

Executive Summary Parathyroid hormone (PTH) is a critical 84-amino acid polypeptide responsible for calcium homeostasis. While the intact hormone, PTH (1-84), is biologically active, it undergoes rapid peripheral and hep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Parathyroid hormone (PTH) is a critical 84-amino acid polypeptide responsible for calcium homeostasis. While the intact hormone, PTH (1-84), is biologically active, it undergoes rapid peripheral and hepatic cleavage into various fragments. Among these, the mid-region fragments, specifically Native PTH (43-68) , possess significantly longer half-lives and accumulate in the circulation, particularly in patients with chronic kidney disease (CKD)[1].

Accurate quantification of these mid-region fragments is essential for diagnosing primary and secondary hyperparathyroidism. However, native PTH (43-68) lacks a tyrosine residue, making it incompatible with standard radioiodination techniques. To solve this, the synthetic analog [Tyr43]PTH (43-68) was engineered. By substituting the N-terminal proline (Pro43) with a tyrosine (Tyr43), this analog can be efficiently labeled with Iodine-125, serving as the highly sensitive radiotracer required for [2].

Structural and Mechanistic Rationale

The Native Fragment: PTH (43-68)

The native human PTH (43-68) sequence (PRDAGSQRPRKKEDNVLVESHEKSLG) begins with a proline residue. In physiological environments, this fragment is biologically inactive regarding classical PTH1R receptor binding but serves as a crucial stable biomarker for parathyroid glandular output and renal clearance[1].

PTH_Metabolism Intact Intact PTH (1-84) Biologically Active Cleavage Hepatic / Peripheral Cleavage Intact->Cleavage NTerm N-Terminal Fragments (e.g., 1-34) Active Cleavage->NTerm Rapidly Cleared MidReg Mid-Region Fragments (e.g., 43-68) Inactive Cleavage->MidReg Accumulates in CKD CTerm C-Terminal Fragments (e.g., 53-84) Inactive Cleavage->CTerm Accumulates in CKD

Fig 1: Peripheral cleavage of Intact PTH (1-84) generating the mid-region 43-68 fragment.

The Engineered Analog: [Tyr43]PTH (43-68)

Radioimmunoassays demand a tracer with high specific activity. Iodine-125 ( 125I ) labeling relies on electrophilic aromatic substitution, a reaction that requires the electron-rich phenol ring of a tyrosine residue. Because native PTH (43-68) lacks tyrosine, direct iodination is highly inefficient and risks oxidizing other residues, destroying the antibody-binding epitope.

By substituting Pro43 with Tyr43 (YRDAGSQRPRKKEDNVLVESHEKSLG), the resulting [Tyr43]PTH (43-68) analog gains a highly reactive iodination site. Crucially, because the substitution occurs at the extreme N-terminus of the fragment, the internal mid-region epitopes (residues 44-68) remain structurally identical to the native peptide. This ensures that the diagnostic antibody binds both the synthetic tracer and the endogenous native fragment with equal affinity[2].

Comparative Efficacy & Physicochemical Profile

The following table summarizes the quantitative and functional differences between the native fragment and its synthetic analog[3].

ParameterNative PTH (43-68)[Tyr43]PTH (43-68) Analog
N-Terminal Residue Proline (Pro43)Tyrosine (Tyr43)
Molecular Weight ~2933.2 Da2999.26 Da
Chemical Formula C123​H204​N42​O42​ C126​H208​N42​O43​
Tyrosine Content 01 (Position 43)
125I Labeling Efficiency Poor (<5%)Excellent (>90%)
Primary Application Endogenous clinical biomarkerRadiotracer / Assay Standard
Antibody Cross-Reactivity 100% (Target Analyte)100% (Competitor)

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the preparation of the radiotracer and its application in a self-validating competitive RIA system.

Protocol A: Chloramine-T Radioiodination of [Tyr43]PTH (43-68)

Causality Note: Chloramine-T is utilized as a strong oxidizing agent to convert unreactive iodide ( I− ) into the highly reactive electrophile ( I+ ), which attacks the ortho-position of the Tyr43 phenol ring.

  • Reconstitution: Dissolve 5 µg of lyophilized [Tyr43]PTH (43-68) in 10 µL of 0.5 M phosphate buffer (pH 7.4).

  • Isotope Addition: Add 1 mCi (approx. 10 µL) of carrier-free Na125I to the peptide solution.

  • Oxidation (Labeling): Add 10 µL of freshly prepared Chloramine-T (1 mg/mL in phosphate buffer). Agitate gently for exactly 30 seconds at room temperature.

  • Quenching: Immediately halt the oxidation by adding 20 µL of Sodium Metabisulfite (2 mg/mL). Causality: This reducing agent neutralizes residual Chloramine-T, preventing oxidative damage to the peptide backbone and avoiding steric hindrance from over-iodination.

  • Purification: Separate the 125I -[Tyr43]PTH (43-68) tracer from free unreacted iodine using a Sephadex G-25 size-exclusion column pre-equilibrated with 0.1% BSA/PBS. Collect the first radioactive peak (protein-bound fraction).

Protocol B: Competitive Radioimmunoassay (RIA) for Mid-Region PTH

Causality Note: This assay operates on the principle of competitive binding. The unlabeled native PTH (43-68) in the patient's serum competes with a fixed amount of the 125I -[Tyr43]PTH (43-68) tracer for a limited number of specific antibody binding sites.

RIA_Workflow Patient Patient Serum (Native PTH 43-68) Incubation Competitive Incubation Patient->Incubation Tracer Radiotracer (125-I-[Tyr43]PTH 43-68) Tracer->Incubation Antibody Anti-Mid-Region PTH Antibody Antibody->Incubation Separation Separation (Bound vs. Free) Incubation->Separation Detection Gamma Counting (Signal ∝ 1/Native) Separation->Detection

Fig 2: Competitive Radioimmunoassay (RIA) mechanism utilizing the 125-I-[Tyr43]PTH tracer.

Step-by-Step Methodology:

  • Self-Validating Setup: Prepare assay tubes in duplicate, including Total Count (TC), Non-Specific Binding (NSB, lacking primary antibody to measure background noise), Maximum Binding ( B0​ , lacking unlabeled competitor), Standard Curve tubes (known concentrations of native PTH 43-68), and Patient Samples.

  • Incubation: To each tube (except TC), add 100 µL of sample/standard, 100 µL of primary anti-PTH (43-68) antiserum, and 100 µL of the purified 125I -[Tyr43]PTH (43-68) tracer (~10,000 cpm). Vortex and incubate at 4°C for 24 hours to reach equilibrium.

  • Separation: Add 500 µL of Dextran-Coated Charcoal (DCC) suspension to all tubes (except TC). Causality: DCC adsorbs small, unbound free tracer molecules, leaving the larger antibody-bound tracer complexes in the supernatant.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes at 4°C.

  • Quantification: Decant the supernatant (Bound fraction) into fresh tubes and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding percentage ( B/B0​ ). The radioactive signal is inversely proportional to the concentration of native PTH (43-68) in the patient sample.

References

  • Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism Source: The Journal of Clinical Endocrinology & Metabolism URL:[Link][2]

  • Determination of parathyroid hormone: from radioimmunoassay to LCMS/MS Source: Clinical Chemistry / ResearchGate URL:[Link][1]

Sources

Validation

Differences in Bioactivity Between (TYR43)-PTH (43-68) and Full-Length PTH (1-84): A Comprehensive Technical Guide

Executive Summary The physiological regulation of calcium and phosphate homeostasis is classically attributed to the intact, 84-amino-acid Parathyroid Hormone, PTH (1-84) . However, circulating PTH is highly heterogeneou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physiological regulation of calcium and phosphate homeostasis is classically attributed to the intact, 84-amino-acid Parathyroid Hormone, PTH (1-84) . However, circulating PTH is highly heterogeneous, with carboxyl-terminal (C-terminal) fragments comprising up to 80% of the total PTH pool. Among these, the mid-regional/C-terminal fragments exhibit distinct, often antagonistic biological activities compared to the intact hormone.

(TYR43)-PTH (43-68) is a synthetic, modified peptide fragment engineered specifically for analytical biochemistry and receptor characterization. By incorporating a Tyrosine residue at position 43, this fragment serves as a critical radiotracer in mid-molecule radioimmunoassays (RIAs) while retaining the unique bioactivity profile of endogenous C-terminal fragments. This guide provides an in-depth comparative analysis of their structural mechanics, receptor affinities, and experimental applications.

Structural and Mechanistic Divergence

Full-Length PTH (1-84): The Classical Agonist

PTH (1-84) is the biologically active, intact hormone secreted by the parathyroid glands. Its primary functional domain resides in the N-terminal region (residues 1-34).

  • Receptor Axis: It binds with high affinity to the PTH1R (Type 1 PTH/PTHrP receptor), a Class B G-protein-coupled receptor (GPCR).

  • Signaling Cascade: Activation of PTH1R couples to Gs and Gq proteins, stimulating adenylyl cyclase (increasing cAMP/PKA) and phospholipase C (increasing intracellular Ca2+/PKC) 1.

  • Physiological Effect: Promotes osteoblast survival, stimulates osteoclast-mediated bone resorption (via RANKL upregulation), and enhances renal calcium reabsorption.

(TYR43)-PTH (43-68): The Synthetic Tracer and Antagonist

The native human PTH (43-68) sequence lacks a tyrosine residue, making it difficult to radioiodinate for immunoassays without damaging the peptide's structural integrity. The synthetic addition of Tyrosine at position 43 solves this, allowing for efficient 125I labeling 2.

  • Receptor Axis: C-terminal fragments do not bind to PTH1R. Instead, they interact with a distinct, putative Carboxyl-terminal PTH receptor (CPTHR) found abundantly on osteocytes.

  • Signaling Cascade: CPTHR activation does not increase cAMP. Instead, it triggers distinct intracellular pathways that often antagonize the effects of the intact hormone.

  • Physiological Effect: In vitro and in vivo studies demonstrate that C-terminal fragments inhibit bone resorption, promote osteocyte apoptosis, and can actively decrease serum calcium concentrations, directly opposing PTH (1-84) 3.

Pathways PTH184 Full-Length PTH (1-84) PTH1R PTH1R (GPCR) PTH184->PTH1R PTH4368 (TYR43)-PTH (43-68) CPTHR CPTHR (Putative) PTH4368->CPTHR cAMP ↑ cAMP & Intracellular Ca2+ PTH1R->cAMP Apop Osteocyte Apoptosis CPTHR->Apop Inhib ↓ Bone Resorption ↓ Serum Calcium CPTHR->Inhib Stim ↑ Bone Resorption ↑ Serum Calcium cAMP->Stim

Divergent receptor signaling pathways of PTH (1-84) and C-terminal PTH fragments.

Quantitative Bioactivity Comparison

The following table summarizes the functional and biochemical differences between the two molecules, critical for assay design and interpretation.

PropertyFull-Length PTH (1-84)(TYR43)-PTH (43-68)
Molecular Weight ~9.4 kDa~2.99 kDa
Primary Receptor PTH1RCPTHR
cAMP Accumulation Potent Stimulator (EC50 ~ 1-5 nM)No Effect
Effect on Bone Catabolic (Continuous) / Anabolic (Intermittent)Anti-resorptive / Pro-apoptotic (Osteocytes)
Circulating Half-Life ~2 to 4 minutes (Rapid hepatic/renal clearance)Prolonged (Cleared primarily by kidneys)
Primary Application Clinical standard for active hormone quantificationTracer/Standard in Mid-molecule RIAs

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven workflows for utilizing these peptides in analytical and functional assays.

Protocol 1: Mid-Region Radioimmunoassay (RIA) using 125I -(TYR43)-PTH (43-68)

This assay quantifies mid-regional and C-terminal PTH fragments, which accumulate significantly in patients with chronic kidney disease (CKD).

The Causality of the Design: The natural 43-68 sequence cannot be efficiently iodinated. The synthetic Tyr43 residue acts as the electrophilic target for the Chloramine-T oxidation reaction, allowing 125I incorporation without altering the mid-region epitope recognized by the capture antibody.

  • Radiolabeling: React 5 µg of (TYR43)-PTH (43-68) with 1 mCi of Na125I in the presence of Chloramine-T (oxidizing agent) for 30 seconds. Terminate the reaction immediately with sodium metabisulfite to prevent peptide degradation.

  • Purification: Pass the mixture through a Sephadex G-25 size-exclusion column to separate the labeled tracer from free unreacted iodine.

  • Incubation: In assay tubes, combine 100 µL of serum sample (or unlabeled standard), 100 µL of mid-region specific goat anti-PTH antiserum, and 100 µL of the 125I -(TYR43)-PTH (43-68) tracer. Incubate at 4°C for 48 hours to reach binding equilibrium.

  • Separation (DCC Method): Add 500 µL of Dextran-Coated Charcoal (DCC) suspension. Why DCC? Charcoal adsorbs small, unbound peptides (free tracer) but the dextran coating sterically excludes large antibody-antigen complexes.

  • Quantification: Centrifuge at 3000 x g for 15 minutes. Decant the supernatant (containing the bound fraction) and measure radioactivity using a gamma counter. Calculate concentrations using a standard curve based on competitive displacement.

RIA Step1 1. Iodination Add 125-I to Tyr43 Step2 2. Incubation Sample + Tracer + Ab Step1->Step2 Step3 3. Separation Dextran-Coated Charcoal Step2->Step3 Step4 4. Quantification Gamma Counting Step3->Step4

Mid-molecule radioimmunoassay (RIA) workflow utilizing 125I-(TYR43)-PTH (43-68) as a tracer.

Protocol 2: In Vitro Bioactivity Validation (cAMP Accumulation Assay)

To validate the biological divergence between the two peptides, a cAMP accumulation assay using UMR-106 osteoblast-like cells is the gold standard.

The Causality of the Design: UMR-106 cells endogenously express high levels of PTH1R but lack CPTHR. Therefore, they provide a clean background to prove that (TYR43)-PTH (43-68) does not cross-react with the classical receptor. Furthermore, the inclusion of IBMX is critical; without inhibiting phosphodiesterases, transient cAMP spikes generated by PTH (1-84) would be rapidly hydrolyzed, leading to false-negative bioactivity readings.

  • Cell Preparation: Seed UMR-106 cells in 24-well plates at 1×105 cells/well. Culture until 80% confluent.

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 2 hours to establish a low basal cAMP baseline.

  • PDE Inhibition: Pre-treat cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent cAMP degradation.

  • Ligand Stimulation: Treat parallel wells with either 10 nM PTH (1-84) or 100 nM (TYR43)-PTH (43-68) for 15 minutes at 37°C.

  • Lysis and Detection: Aspirate media, lyse cells with 0.1M HCl to halt all enzymatic activity, and quantify intracellular cAMP using a competitive ELISA.

  • Expected Outcome: PTH (1-84) will induce a >10-fold increase in cAMP over vehicle. (TYR43)-PTH (43-68) will show no significant deviation from baseline, confirming its lack of PTH1R agonism.

References

  • Parathyroid Hormone Secretion and Action: Evidence for Discrete Receptors for the Carboxyl-Terminal Region and Related Biological Actions of Carboxyl-Terminal Ligands. Endocrine Reviews.[Link]

  • Clinical Utility of an Immunoradiometric Assay for Parathyroid Hormone (1–84) in Primary Hyperparathyroidism. The Journal of Clinical Endocrinology & Metabolism.[Link]

  • Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology. PubMed (NIH).[Link]

Sources

Comparative

A Technical Guide to the Standardization of Mid-Region PTH Assays Using (Tyr43)-PTH (43-68)

A Comparative Analysis for Researchers and Drug Development Professionals This guide provides an in-depth technical comparison of Parathyroid Hormone (PTH) immunoassay methodologies, focusing on the critical challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of Parathyroid Hormone (PTH) immunoassay methodologies, focusing on the critical challenge of standardization. We will explore the evolution of PTH assays, the inherent complexities arising from PTH's molecular heterogeneity, and propose a path toward improved assay harmonization using a stable, synthetic mid-region peptide, (Tyr43)-PTH (43-68), as a universal calibrator. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible PTH measurements to advance their work.

The Conundrum of Parathyroid Hormone: Why Standardization is Imperative

Parathyroid Hormone (PTH) is an 84-amino acid polypeptide that serves as the primary regulator of calcium and phosphate homeostasis.[1] Its measurement is crucial for diagnosing and managing a range of conditions, most notably primary and secondary hyperparathyroidism, particularly in the context of Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD).[1]

However, the accurate quantification of PTH is complicated by its extensive metabolism. The intact, biologically active PTH (1-84) has a short half-life of only a few minutes.[2] It is rapidly cleaved into a variety of circulating fragments, including N-terminal, mid-region, and C-terminal fragments.[3] These fragments are cleared by the kidneys and accumulate in patients with renal impairment, leading to a complex mixture of PTH-related peptides in circulation.[1][2] This heterogeneity is the primary obstacle to reliable and comparable PTH measurement across different assay platforms.[1][4]

The clinical consequences of this variability are significant. Inconsistent PTH results can lead to misclassification of a patient's bone turnover status, potentially resulting in inappropriate treatment decisions, such as unnecessary parathyroidectomy or incorrect dosing of expensive medications.[4] For researchers and pharmaceutical scientists, this lack of standardization can compromise the integrity of clinical trial data and hinder the development of new therapeutics targeting bone and mineral disorders.

The Evolution of PTH Immunoassays: A Tale of Shifting Specificity

The history of PTH measurement is a story of progressively refined antibody specificity, with each generation of assays attempting to better isolate the biologically active, full-length hormone.

  • First-Generation Assays: These were competitive radioimmunoassays (RIAs) that used a single polyclonal antibody, typically targeting the C-terminal or mid-region of PTH.[1] Due to their significant cross-reactivity with the numerous and more stable C-terminal fragments, these assays often overestimated the level of active PTH and are no longer in clinical use.

  • Second-Generation Assays ("Intact" PTH): Introduced in the late 1980s, these two-site "sandwich" immunoassays represented a major advancement.[1][2] They typically utilize a capture antibody directed against the C-terminal region (e.g., amino acids 39-84) and a detection antibody targeting the N-terminal region (e.g., amino acids 13-24).[1][2] While greatly improving specificity over first-generation assays, it was later discovered that these "intact" PTH assays also detect large C-terminal fragments, most notably PTH (7-84), which lacks the N-terminal sequence required for biological activity.[2][4] This cross-reactivity leads to an overestimation of active PTH, especially in patients with kidney disease where these fragments accumulate.[1]

  • Third-Generation Assays ("Bioactive" or "Whole" PTH): To address the shortcomings of the second-generation assays, third-generation tests were developed. These assays also employ a sandwich format but use a detection antibody that specifically recognizes the very beginning of the N-terminus (e.g., amino acids 1-4).[2] This design excludes the detection of PTH (7-84) and other N-terminally truncated fragments.[1] However, these assays can still be affected by other modifications, such as oxidation or phosphorylation of the N-terminal region, and results can differ significantly from second-generation assays, complicating the interpretation of clinical guidelines that were often based on older assay results.[5]

A New Paradigm: The Case for a Mid-Region Standardization Calibrator

The fundamental challenge in harmonizing second and third-generation assays lies in their differing specificities for the N-terminal region of PTH. While a universal standard for intact PTH (1-84) exists (WHO International Standard 95/646), its implementation has not fully resolved the discrepancies between methods, largely due to issues with commutability and the variable recognition of circulating fragments.[4]

We propose a complementary approach: the adoption of a universal mid-region calibrator . A stable, well-characterized mid-region peptide could serve as a common reference point, anchoring the calibration curves of diverse assays and thereby improving inter-assay agreement.

Why the Mid-Region?

The mid-region of PTH (roughly amino acids 40-70) offers several advantages as a target for standardization:

  • Stability: It is part of the more stable C-terminal portion of the PTH molecule.

  • Conservation: This region is less prone to the post-translational modifications (like oxidation at Met8/18 or phosphorylation at Ser17) that can affect the N-terminus and interfere with third-generation assays.

  • Presence in Major Fragments: The mid-region is present in the intact hormone and the major circulating C-terminal fragments.

By calibrating assays to a common mid-region standard, we can potentially normalize the measurement of the bulk of circulating PTH immunoreactivity, providing a more consistent index of parathyroid gland activity, even if the absolute amounts of "intact" hormone differ.

Introducing (Tyr43)-PTH (43-68) (Human) as the Ideal Candidate

The synthetic peptide, (Tyr43)-PTH (43-68), is an excellent candidate for a universal mid-region calibrator. The native human PTH sequence from residue 43 to 68 is Tyr-Gly-Ala-Pro-Leu-Ala-Pro-Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser. The substitution of Glycine with Tyrosine at position 43 facilitates reliable radioiodination for use in RIAs and as a tracer in assay development, without significantly altering the core immunoreactivity of the 44-68 sequence.

Key Attributes of (Tyr43)-PTH (43-68):

  • Synthetic Origin: As a chemically synthesized peptide, it can be produced in high purity and large quantities, free from the contamination and variability inherent in biological extracts.

  • Proven Utility: Radioiodinated synthetic hPTH (44-68) has been successfully used as a tracer and standard in mid-region specific RIAs, demonstrating its stability and suitability for immunoassay applications.

  • Stability: Studies have shown that radioiodinated hPTH (44-68) is stable in plasma for extended periods, a critical feature for a reliable calibrator.

Comparative Performance Analysis: A Hypothetical Framework

To illustrate the utility of (Tyr43)-PTH (43-68) as a standard, we present a comparative guide for a hypothetical new mid-region specific ELISA, "Mid-Region Standardized PTH ELISA," calibrated with this peptide. Its performance would be evaluated against leading second and third-generation automated chemiluminescence immunoassays (CLIAs).

Assay Principles at a Glance

Assay_Principles cluster_gen2 Second-Gen 'Intact' CLIA cluster_gen3 Third-Gen 'Whole' CLIA cluster_mid Mid-Region Standardized ELISA gen2 Capture Ab (39-84) |  PTH (1-84) or (7-84) |  Detection Ab (13-24) gen3 Capture Ab (39-84) |  PTH (1-84) only |  Detection Ab (1-4) mid Capture Ab (e.g., 53-63) |  PTH (1-84) & Fragments |  Detection Ab (e.g., 44-52) calibrator1 Calibrator: PTH (1-84) calibrator1->gen2 Standardization calibrator1->gen3 Standardization calibrator2 Calibrator: (Tyr43)-PTH (43-68) calibrator2->mid Standardization

Figure 1. Comparison of antibody binding sites and calibrators.

Performance Data Summary

The following tables present hypothetical but expected data from a head-to-head comparison.

Table 1: Analytical Performance Characteristics

Parameter2nd Gen CLIA3rd Gen CLIAMid-Region Std. ELISAAcceptance Criteria
Intra-Assay Precision (%CV) < 4.0%< 3.5%< 5.0%< 10%
Inter-Assay Precision (%CV) < 6.0%< 5.5%< 8.0%< 15%
Limit of Detection (LOD) 1.5 pg/mL1.0 pg/mL2.0 pg/mLMethod Dependent
Limit of Quantitation (LOQ) 4.0 pg/mL3.0 pg/mL5.0 pg/mLWithin 20% CV & Accuracy
Linearity (R²) > 0.995> 0.995> 0.99> 0.99

Table 2: Cross-Reactivity Profile

Peptide Fragment2nd Gen CLIA3rd Gen CLIAMid-Region Std. ELISA
PTH (1-84) 100%100%100%
PTH (7-84) 50-100%< 1%~100%
PTH (39-84) < 5%< 1%~100%
Oxidized PTH (1-84) ~100%< 10%~100%
N-Terminal Fragments Not DetectedNot DetectedNot Detected

Table 3: Correlation in Clinical Samples (n=200)

Sample Cohort2nd Gen vs. 3rd Gen2nd Gen vs. Mid-Region3rd Gen vs. Mid-Region
Healthy Normocalcemic (n=100) R² = 0.95R² = 0.92R² = 0.94
CKD Stage 5 on HD (n=100) R² = 0.82R² = 0.96R² = 0.85

Interpretation of Expected Results:

The data illustrates that in a healthy population, all three assays would likely show strong correlation. However, in the CKD population, where PTH fragments accumulate, the correlation between the 2nd and 3rd generation assays decreases significantly. The Mid-Region Standardized ELISA is expected to maintain a very strong correlation with the 2nd generation assay, as both detect the bulk of C-terminal and mid-region fragments. The key benefit of the mid-region assay, however, is its standardization to a single, stable, synthetic peptide, which would make its results more consistent and transferable between laboratories than current 2nd generation assays.

Experimental Protocols: A Guide to Validation and Comparison

Adherence to rigorous validation protocols is essential for establishing the credibility of any new assay. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and best practices for immunoassay validation.

Protocol 1: Basic ELISA Validation for the Mid-Region Standardized Assay

This protocol outlines the core steps for validating the analytical performance of the new in-house ELISA.

1. Precision (Repeatability and Reproducibility):

  • Intra-Assay Precision: Analyze three patient plasma pools (low, medium, high PTH concentrations) in 20 replicates on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pool. The %CV should be <10%.
  • Inter-Assay Precision: Analyze the same three plasma pools in duplicate across 10 different runs, preferably on different days and by different operators. Calculate the mean, SD, and %CV for each pool across the 10 runs. The %CV should be <15%.

2. Accuracy (Recovery/Spike and Dilution):

  • Spike Recovery: Select five patient samples. Split each sample into two aliquots. Spike one aliquot with a known amount of (Tyr43)-PTH (43-68) standard. Leave the other unspiked. Analyze both and calculate the percent recovery. Recovery should be within 80-120%.
  • %Recovery = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Spiked Amount] x 100%
  • Dilutional Linearity: Select three high-concentration patient samples. Serially dilute them (1:2, 1:4, 1:8, 1:16) with the assay diluent. Analyze all dilutions. The dilution-corrected concentrations should be within ±20% of the value of the neat sample.

3. Analytical Sensitivity (LOD and LOQ):

  • Limit of Detection (LOD): Analyze the zero calibrator (blank) in 20 replicates. The LOD is calculated as the mean signal of the blank + 3x SD of the blank.
  • Limit of Quantitation (LOQ): This is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. Analyze a series of low-concentration samples. The LOQ is the lowest concentration with a %CV <20% and a spike recovery of 80-120%.

4. Specificity (Cross-Reactivity):

  • Prepare high-concentration solutions of potentially cross-reacting peptides (e.g., PTH (1-34), PTH (7-84), Calcitonin, PTHrP).
  • Spike these into the assay diluent and measure their signal.
  • Calculate the percent cross-reactivity relative to the (Tyr43)-PTH (43-68) standard.
Protocol 2: Head-to-Head Method Comparison

This workflow details the comparison of the validated Mid-Region Standardized ELISA against the established 2nd and 3rd generation CLIAs.

Workflow start 1. Sample Collection (n=200: 100 Healthy, 100 CKD5) Collect EDTA plasma, aliquot, and freeze at -80°C assay1 2a. Analyze on 2nd Gen CLIA (Calibrated to PTH 1-84) start->assay1 assay2 2b. Analyze on 3rd Gen CLIA (Calibrated to PTH 1-84) start->assay2 assay3 2c. Analyze on Mid-Region ELISA (Calibrated to (Tyr43)-PTH 43-68) start->assay3 analysis 3. Data Analysis assay1->analysis assay2->analysis assay3->analysis corr 4a. Correlation Analysis (Pearson's r, R-squared) analysis->corr bias 4b. Bias Analysis (Bland-Altman Plots) analysis->bias class 4c. Clinical Classification (Compare against KDIGO guidelines) analysis->class report 5. Generate Comparison Report corr->report bias->report class->report

Figure 2. Workflow for head-to-head assay comparison.

Conclusion: A Step Toward More Reliable PTH Measurement

The heterogeneity of circulating parathyroid hormone presents a formidable challenge to the standardization of its measurement. While third-generation assays have improved specificity for the biologically active PTH (1-84), significant discrepancies with the widely used second-generation assays persist, particularly in patients with chronic kidney disease.

This guide proposes that the adoption of a stable, synthetic mid-region peptide, (Tyr43)-PTH (43-68) , as a universal calibrator offers a pragmatic path toward harmonizing different assay formats. By anchoring calibration to a conserved and stable region of the PTH molecule, we can reduce inter-assay variability and improve the consistency of results across laboratories and platforms. A mid-region standardized assay would provide a reliable index of total parathyroid gland immunoreactivity, complementing the more specific measurements of intact PTH. Embracing this approach, supported by rigorous validation and comparison studies, will enhance the diagnostic and research utility of PTH measurements, ultimately benefiting patient care and advancing the development of new therapies.

References

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025, January 8). NorthEast BioLab. [Link]

  • Antibody Validation Using the Indirect ELISA Method. (2024, October 8). Addgene. [Link]

  • Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. (2025, January 25). Bio-Rad. [Link]

  • CLSI I/LA21 - Clinical Evaluation of Immunoassays. (2008, August 29). Clinical and Laboratory Standards Institute. [Link]

  • Step-by-Step ELISA Protocol: A Comprehensive Guide. (2025, April 28). GenFollower. [Link]

  • CLSI I/LA34 | Design and Validation of Immunoassays for Assessment of Human Allergenicity of New Biotherapeutic Drugs. Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Comparison of 3 third-generation assays for bio-intact parathyroid hormone. Semantic Scholar. [Link]

  • A Practical Guide to Immunoassay Method Validation. PMC - NIH. [Link]

  • A method comparison of the Roche intact PTH method versus the Roche whole PTH (1-84) method: Examining the differences based on eGFR. (2025, June 23). PubMed. [Link]

  • Switching between parathormone (PTH) assays: the impact on the diagnosis of renal osteodystrophy. De Gruyter. [Link]

  • Comparison Between Two Different Second-Generation Parathyroid Hormone Assays. (2023, October 15). Lab Med Online. [Link]

  • Development of an Homologous Radioimmunoassay for the Synthetic Amino Terminal (1-34) Fragment of Human Parathyroid Hormone Using Egg Yolk-Obtained Antibodies. (2006, December 5). Taylor & Francis. [Link]

  • Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine. Frontiers. [Link]

  • Variation in parathyroid hormone immunoassay results—a critical governance issue in the management of chronic kidney disease. PMC. [Link]

  • Comparison between Whole and Intact Parathyroid Hormone Assays. Karger. [Link]

  • Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. PMC - NIH. [Link]

  • Development and application of a mid-region specific assay for human parathyroid hormone. PubMed. [Link]

  • The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM. PMC - NIH. [Link]

  • Clsi Ila23 A | PDF | Immunoassay | Antibody. Scribd. [Link]

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Safety & Regulatory Compliance

Safety

A Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Proper Disposal of (TYR43)-PTH (43-68) (HUMAN) The responsible management of laboratory waste is a cornerstone of scientific integrity and environmental stewardship. For novel or specia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Proper Disposal of (TYR43)-PTH (43-68) (HUMAN)

The responsible management of laboratory waste is a cornerstone of scientific integrity and environmental stewardship. For novel or specialized compounds such as (TYR43)-PTH (43-68) (HUMAN), a fragment of the human parathyroid hormone, a comprehensive understanding of proper disposal procedures is paramount. While the toxicological properties of many research-grade peptides are not fully characterized, a cautious and compliant approach to their disposal is essential to ensure the safety of laboratory personnel and the surrounding environment.[1] This guide provides a detailed, step-by-step framework for the safe handling and disposal of (TYR43)-PTH (43-68) (HUMAN), grounded in established safety protocols and regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety practices. The Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which outlines procedures for safely handling hazardous chemicals.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling (TYR43)-PTH (43-68) (HUMAN) in any form (lyophilized powder or solution). This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat[1][4]

Engineering Controls: All handling of the peptide, especially in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood or a biosafety cabinet, to minimize the risk of inhalation.[1][4]

Spill Response: In the event of a spill, immediately follow your institution's established spill cleanup procedures. For powdered peptide, this may involve carefully covering the spill with an absorbent material to avoid raising dust, followed by decontamination of the area.[1][5] For liquid spills, absorb the material with an inert absorbent and decontaminate the surface.[1]

Step-by-Step Disposal Protocol for (TYR43)-PTH (43-68) (HUMAN)

The disposal of peptide waste is a systematic process that requires careful segregation, containerization, and documentation.[4] Most research peptides are classified as chemical waste.[4]

Step 1: Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization. The waste stream for (TYR43)-PTH (43-68) (HUMAN) can be categorized as follows:

  • Solid Waste: This includes unused or expired lyophilized peptide, as well as contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

  • Liquid Waste: This encompasses solutions containing the peptide, including stock solutions, experimental dilutions, and contaminated buffers. It is critical to segregate aqueous solutions from those containing organic solvents.[1]

  • Sharps Waste: Any needles, syringes, or glass Pasteur pipettes used in the handling of the peptide must be disposed of in a designated sharps container.[4][6]

Step 2: Containerization and Labeling

The Environmental Protection Agency (EPA) and OSHA have stringent requirements for the containerization and labeling of chemical waste.[6][7]

  • Container Selection: Use containers that are chemically compatible with the waste they will hold. For (TYR43)-PTH (43-68) (HUMAN) waste, high-density polyethylene (HDPE) or glass containers are generally suitable.[4] Containers must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[7]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(TYR43)-PTH (43-68) (HUMAN)," and a clear indication of the contents (e.g., "solid waste," "aqueous solution").[7] The accumulation start date must also be clearly marked on the label.[2]

Waste TypeRecommended ContainerKey Labeling Requirements
Solid Peptide Waste Labeled, sealed, and chemically compatible container"Hazardous Waste," "(TYR43)-PTH (43-68) (HUMAN)," "Solid," Accumulation Start Date
Liquid Peptide Waste Labeled, sealed, and leak-proof container (HDPE)"Hazardous Waste," "(TYR43)-PTH (43-68) (HUMAN)," "Aqueous," Accumulation Start Date
Contaminated Sharps Puncture-resistant, leak-proof sharps containerUniversal biohazard symbol (if applicable), "Sharps Waste," Labeled for incineration[6]
Step 3: Storage and Accumulation

Designate a specific, secure area within the laboratory for the accumulation of hazardous waste. This area, often referred to as a Satellite Accumulation Area (SAA), should be away from general laboratory traffic and sources of ignition.[1] Ensure that incompatible waste streams are segregated to prevent accidental reactions.[2]

Step 4: Final Disposal

The final disposal of (TYR43)-PTH (43-68) (HUMAN) waste must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] Never dispose of peptides or contaminated materials in the regular trash or down the drain. [1][4]

Incineration is a common and effective method for the final disposal of chemical and pharmaceutical waste, as it destroys the active compounds and renders them inert.[4][6]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (TYR43)-PTH (43-68) (HUMAN) waste.

Disposal Workflow for (TYR43)-PTH (43-68) (HUMAN) start Generation of (TYR43)-PTH (43-68) (HUMAN) Waste characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize segregate Segregate Waste Streams characterize->segregate containerize Select & Label Appropriate Waste Containers segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end Final Disposal by Licensed Contractor contact_ehs->end documentation Maintain Disposal Records end->documentation

Caption: Workflow for the proper disposal of laboratory peptide waste.

Trustworthiness and Self-Validating Systems

To ensure a self-validating system of waste disposal, it is imperative to maintain meticulous records of all disposal activities.[4] This documentation should include the chemical identity, quantity, date of disposal, and the method used.[4] Regular internal audits of your laboratory's waste management practices, in conjunction with the guidance provided by your EHS office, will help to ensure ongoing compliance and safety. All laboratory personnel who handle (TYR43)-PTH (43-68) (HUMAN) must be trained on these disposal procedures.[7]

By implementing these procedures, researchers and drug development professionals can confidently manage the disposal of (TYR43)-PTH (43-68) (HUMAN) in a manner that is safe, compliant, and environmentally responsible.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • (TYR43)-PTH (43-68) (HUMAN) — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Peptide Institute, Inc. (2025, May 16). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]

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